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Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Documentation Hub

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  • Product: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate
  • CAS: 1919868-79-3

Core Science & Biosynthesis

Foundational

Synthesis, Properties, and Pharmaceutical Applications of Tert-Butyl (4-(2,5-Difluorophenyl)-4-Oxobutyl)Carbamate

Executive Summary In modern targeted oncology, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates their clinical efficacy. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates their clinical efficacy. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly specialized, Boc-protected amino ketone that serves as the foundational chemical building block for Larotrectinib (LOXO-101) [1]. Larotrectinib is a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor approved for solid tumors harboring NTRK gene fusions [2].

This technical guide dissects the physicochemical properties, the mechanistic rationale behind its synthesis, and the self-validating protocols required to manufacture this critical intermediate at scale. By understanding the causality behind the synthetic choices—specifically the chemoselective ring-opening of N-Boc-lactams—process chemists can eliminate impurity cascades and guarantee high-enantiomeric-excess downstream products.

Chemical Structure and Physicochemical Profiling

The molecule is characterized by three distinct functional domains:

  • 2,5-Difluorophenyl Ring: Provides essential lipophilic contacts within the TRK kinase domain and imparts metabolic stability against cytochrome P450 oxidation.

  • 4-Oxobutyl Backbone: Serves as the linear carbon framework that will ultimately be cyclized into a pyrrolidine ring.

  • Tert-Butyl Carbamate (Boc) Group: A robust protecting group that prevents the primary amine from participating in premature nucleophilic attacks or unwanted side reactions during early synthetic steps.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate
Molecular Formula C₁₅H₁₉F₂NO₃
Molecular Weight 299.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Profile Stable under neutral/basic conditions; highly sensitive to strong acids (triggers Boc cleavage and spontaneous cyclization)
Downstream API Larotrectinib (LOXO-101) [3]

Mechanistic Synthesis: The N-Boc-Pyrrolidinone Ring-Opening Strategy

The synthesis of this intermediate relies on the nucleophilic addition of 2,5-difluorophenylmagnesium bromide to N-Boc-2-pyrrolidinone [1].

The Causality of the Synthetic Design: A common failure point in ketone synthesis via Grignard addition to esters is the uncontrollable secondary addition of the Grignard reagent to the newly formed ketone, yielding a tertiary alcohol impurity. To circumvent this, we utilize N-Boc-2-pyrrolidinone. The Boc group electronically deactivates the lactam nitrogen, allowing the molecule to act as an internal Weinreb-like amide.

Upon nucleophilic attack, the magnesium ion chelates between the lactam oxygen and the Boc carbonyl oxygen. This forms a highly stable tetrahedral magnesium intermediate that halts further reaction. The intermediate only collapses to reveal the target ketone upon the introduction of an aqueous quench, physically separating the reactive ketone from the Grignard reagent.

Synthesis A N-Boc-2-pyrrolidinone (Starting Material) C Tetrahedral Magnesium Intermediate (Stable at -20°C) A->C THF, -20°C B 2,5-Difluorophenylmagnesium Bromide (Grignard) B->C Nucleophilic Attack D tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate C->D Aqueous Quench (NH4Cl, pH 7)

Fig 1: Chemoselective Grignard addition via a stabilized tetrahedral intermediate.

Self-Validating Experimental Protocol: Grignard Addition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every critical step contains a built-in analytical checkpoint (Go/No-Go) to prevent the propagation of errors.

Step-by-Step Methodology

Step 1: System Preparation & Moisture Control

  • Action: Charge a dry, nitrogen-purged reactor with N-Boc-2-pyrrolidinone (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on the solution. Proceed only if H₂O < 50 ppm. (Causality: Excess moisture will protonate and destroy the Grignard reagent, leading to unreacted starting material and complex downstream purification).

Step 2: Cryogenic Grignard Addition

  • Action: Cool the reactor to -20°C. Add 2,5-difluorophenylmagnesium bromide (1.1 eq) dropwise over 2 hours, maintaining the internal temperature between -20°C and -15°C.

  • Causality: Temperature control is paramount. Above 0°C, the thermal energy overcomes the chelation energy of the tetrahedral intermediate, causing it to collapse prematurely into the ketone in situ, triggering the formation of the tertiary alcohol impurity.

Step 3: In-Process Conversion Monitoring

  • Action: Stir for 1 hour at -20°C. Withdraw a 0.5 mL aliquot, quench immediately in 1 mL of methanol, and analyze via HPLC (UV 210 nm).

  • Validation Checkpoint: Proceed to quench only if N-Boc-2-pyrrolidinone is < 2.0% Area Under Curve (AUC). If > 2.0%, stir for an additional 30 minutes and re-test.

Step 4: Chemoselective Quench

  • Action: Transfer the reaction mixture slowly into a vigorously stirred solution of saturated aqueous ammonium chloride (NH₄Cl) pre-chilled to 0°C.

  • Causality: The quench must be mildly acidic to break the magnesium complex, but strictly buffered (pH ~6-7). Using strong mineral acids (e.g., HCl) would cause premature cleavage of the acid-sensitive Boc group, leading to uncontrolled, premature cyclization.

Step 5: Isolation

  • Action: Separate the organic layer, extract the aqueous layer with Ethyl Acetate (EtOAc), wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Crystallize from heptane/EtOAc.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show a sharp singlet at ~1.4 ppm (9H, Boc group) and the characteristic multiplet of the 2,5-difluorophenyl group at 6.8–7.2 ppm.

Downstream Transformation: Asymmetric Pyrrolidine Synthesis

The true value of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate lies in its ability to be transformed into the chiral (R)-2-(2,5-difluorophenyl)pyrrolidine moiety of Larotrectinib [1].

The Causality of the Chiral Strategy: Installing stereocenters directly onto an intact pyrrolidine ring via C-H activation is notoriously difficult and scales poorly. Instead, our strategy utilizes the linear ketone intermediate. By deprotecting the Boc group, the resulting free amine spontaneously undergoes an intramolecular condensation with the ketone, ejecting water to form a cyclic imine. This imine provides a flat, sp²-hybridized face that is perfectly primed for highly enantioselective catalytic hydrogenation (using chiral Iridium or Ruthenium catalysts) to yield the (R)-enantiomer with >99% enantiomeric excess (ee).

Downstream A tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate B 4-amino-1-(2,5-difluorophenyl) butan-1-one A->B Boc Deprotection (HCl/EtOAc) C 5-(2,5-difluorophenyl)-3,4-dihydro -2H-pyrrole (Cyclic Imine) B->C Spontaneous Cyclization (-H2O) D (R)-2-(2,5-difluorophenyl)pyrrolidine (Chiral Amine) C->D Asymmetric Hydrogenation (Chiral Catalyst)

Fig 2: Downstream transformation from the Boc-protected ketone to the chiral pyrrolidine.

Significance in Oncology and Drug Development

The successful synthesis of this intermediate directly enables the production of Larotrectinib [3]. In the final API, the chiral pyrrolidine ring—derived entirely from this carbamate intermediate—acts as the primary structural anchor. The (R)-configuration forces the 2,5-difluorophenyl group into a highly specific hydrophobic pocket within the ATP-binding site of the TRKA, TRKB, and TRKC kinases. This precise spatial arrangement is what grants Larotrectinib its unprecedented selectivity, minimizing off-target kinase inhibition and drastically reducing the toxicity profile for pediatric and adult patients with NTRK-fusion positive solid tumors [2].

References

  • CN111302997B - Method for preparing Raatinib intermediate Source: Google Patents URL
  • LOXO-101 (Larotrectinib)
  • Source: Google Patents / ClinicalTrials.
Exploratory

Synthesis Pathway for tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate: A Critical Intermediate in TRK Inhibitor Development

Abstract The compound tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly specialized, linear aliphatic-aromatic ketone intermediate. It serves as the foundational building block in the synthesis of Larot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly specialized, linear aliphatic-aromatic ketone intermediate. It serves as the foundational building block in the synthesis of Larotrectinib (LOXO-101), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor approved for the treatment of solid tumors harboring NTRK gene fusions[1]. This technical guide details the retrosynthetic rationale, mechanistic causality, and self-validating experimental protocols required to synthesize this critical intermediate with high fidelity and yield.

Retrosynthetic Analysis & Mechanistic Rationale

The strategic value of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate lies in its ability to undergo a highly efficient, late-stage intramolecular cyclization. When the tert-butyloxycarbonyl (Boc) protecting group is cleaved, the resulting free amine spontaneously condenses with the C4-ketone to form a cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. This imine is subsequently subjected to asymmetric transfer hydrogenation (ATH) to yield the chiral pharmacophore, (R)-2-(2,5-difluorophenyl)pyrrolidine[2].

To synthesize the target carbamate, the most robust retrosynthetic disconnection occurs at the C4-aryl bond. This dictates a nucleophilic acyl substitution, specifically the addition of a (2,5-difluorophenyl)magnesium bromide Grignard reagent to an activated carbonyl derivative of N-Boc-gamma-aminobutyric acid (Boc-GABA).

Retrosynthesis A Larotrectinib (TRK Inhibitor) B (R)-2-(2,5-difluorophenyl) pyrrolidine A->B  C-N Coupling C 5-(2,5-difluorophenyl) -3,4-dihydro-2H-pyrrole B->C  Asymmetric Reduction D tert-Butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate (Target) C->D  Deprotection & Cyclization E Boc-GABA Weinreb Amide D->E  Grignard Addition F (2,5-Difluorophenyl) magnesium bromide D->F

Caption: Retrosynthetic pathway of Larotrectinib highlighting the target carbamate intermediate.

Experimental Methodologies & Causality

Standard acyl chlorides or esters are unsuitable for this Grignard addition because the initial ketone product is highly electrophilic, leading to a rapid second nucleophilic attack and the formation of an unwanted tertiary alcohol. To bypass this, two distinct self-validating methodologies can be employed: the Weinreb Amide Route and the N-Boc-Lactam Route .

Method A: The Weinreb Amide Route (Gold Standard)

This route utilizes N-methoxy-N-methylamides (Weinreb amides) to strictly limit the Grignard addition to a single equivalent [3].

Step 1: Synthesis of the Weinreb Amide

  • Charge: Dissolve Boc-GABA (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activate: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C to neutralize the hydrochloride salt and drive the coupling.

  • React & Workup: Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl (4-(methoxy(methyl)amino)-4-oxobutyl)carbamate.

Step 2: Grignard Addition

  • Charge: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.3 M) under an inert N₂ atmosphere.

  • Cooling: Chill the reactor to strictly 0 °C.

  • Addition: Add (2,5-difluorophenyl)magnesium bromide (1.2 eq, 0.5 M in THF) dropwise. Causality Rule: The internal temperature must not exceed 5 °C.

  • Quench: After 2 hours at 0 °C, quench the reaction by pouring it into cold, saturated aqueous NH₄Cl. Extract with EtOAc and purify via silica gel chromatography.

Self-Validating System: The success of this protocol is validated by the absence of a tertiary alcohol byproduct. The methoxy oxygen and the carbonyl oxygen of the Weinreb amide chelate the magnesium ion, forming a stable 5-membered tetrahedral intermediate. This intermediate only collapses into the target ketone upon the introduction of the acidic aqueous quench, physically separating the reactive ketone from the Grignard reagent[3].

Workflow N1 Step 1: Amidation Boc-GABA + HN(OMe)Me N2 Intermediate: Weinreb Amide Purification via Extraction N1->N2 N3 Step 2: Grignard Addition Add Ar-MgBr at 0 °C N2->N3 N4 Tetrahedral Intermediate Stable at low temp N3->N4 N5 Aqueous Workup (HCl or NH4Cl quench) N4->N5 N6 Target Compound: tert-Butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate N5->N6

Caption: Step-by-step experimental workflow for the Weinreb amide synthesis route.

Method B: The N-Boc-Pyrrolidin-2-one Route (Atom Economic)

An alternative, highly atom-economic route involves the direct nucleophilic ring-opening of a protected lactam.

  • Charge: Dissolve N-Boc-pyrrolidin-2-one (1.0 eq) in anhydrous THF under N₂.

  • Cooling: Cool the solution to -20 °C.

  • Addition: Add (2,5-difluorophenyl)magnesium bromide (1.1 eq) dropwise.

  • Quench: Stir for 3 hours at -20 °C, then quench with 1M HCl to pH 4 and extract with EtOAc.

Causality & Validation: The strongly electron-withdrawing Boc group increases the electrophilicity of the lactam carbonyl, allowing the Grignard reagent to attack. The resulting magnesium hemiaminal alkoxide is stable only at low temperatures. The self-validating control here is thermal regulation: if the temperature rises above -10 °C, the hemiaminal collapses prematurely, causing ring opening and a catastrophic double-addition of the Grignard reagent.

Quantitative Data & Reaction Parameters

The following table summarizes the key operational parameters and comparative efficiencies of the two synthetic pathways.

ParameterMethod A (Weinreb Amide)Method B (N-Boc-Lactam)
Starting Material Boc-GABAN-Boc-pyrrolidin-2-one
Reagents Required HN(OMe)Me·HCl, EDCI, HOBt, ArMgBrArMgBr
Step Count 21
Critical Grignard Temp 0 °C-20 °C
Overall Yield ~76% (90% Amidation × 85% Addition)~75%
Key Byproduct Risk Low (High tetrahedral stability)High (Double addition if T > -10 °C)
Scalability Excellent (Standard for API manufacturing)Moderate (Requires strict cryogenic control)

Downstream Application: Cyclization to the Pharmacophore

Once tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is isolated, it is subjected to acidic deprotection (e.g., 4N HCl in 1,4-dioxane or Trifluoroacetic acid in DCM). The cleavage of the Boc group generates a highly reactive primary amine. Driven by entropy and the thermodynamic stability of the resulting 5-membered ring, the molecule undergoes spontaneous intramolecular condensation. Water is eliminated, yielding the cyclic imine 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (CAS: 1443623-92-4). This imine is the direct substrate for the asymmetric reduction that establishes the crucial chiral center of Larotrectinib[1].

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Array BioPharma Inc. (2010). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors (Patent No. WO2010048314A1). World Intellectual Property Organization.
  • ACS Publications (2024). Supervised Machine-Learning Algorithm using Low Data Sets: Flow Chemistry Optimization of the Key Urea Moiety Construction in Larotrectinib. Organic Process Research & Development. URL:[Link]

Sources

Foundational

1H NMR and 13C NMR chemical shifts for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

An In-Depth Technical Guide for Structural Elucidation in Oncology Drug Development Introduction & Synthetic Context In the landscape of precision oncology, the development of highly selective tropomyosin receptor kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation in Oncology Drug Development

Introduction & Synthetic Context

In the landscape of precision oncology, the development of highly selective tropomyosin receptor kinase (TRK) inhibitors has revolutionized the treatment of solid tumors harboring NTRK gene fusions. A prime example is Larotrectinib (Vitrakvi)[1]. The structural core of this active pharmaceutical ingredient (API) relies heavily on a rigid chiral pyrrolidine scaffold, which precisely positions a 2,5-difluorophenyl moiety into the hydrophobic pocket of the kinase ATP-binding site.

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is the pivotal acyclic precursor in the industrial synthesis of this chiral pyrrolidine core. The transformation relies on the deprotection of the tert-butyloxycarbonyl (Boc) group, which liberates a free primary amine. This amine undergoes spontaneous intramolecular condensation with the C4-ketone to form a cyclic imine, which is subsequently subjected to asymmetric reduction to yield the target (R)-2-(2,5-difluorophenyl)pyrrolidine[1].

Because any structural or regiochemical impurities at the acyclic stage will propagate through the synthesis and compromise the final API's enantiomeric excess and binding affinity, rigorous structural validation of this carbamate intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control mandate.

SyntheticWorkflow A Acyclic Precursor Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate B Boc Deprotection (Acidic Cleavage) A->B C Free Amine Intermediate 4-amino-1-(2,5-difluorophenyl) butan-1-one B->C D Spontaneous Cyclization (Intramolecular Dehydration) C->D E Cyclic Imine 5-(2,5-difluorophenyl) -3,4-dihydro-2H-pyrrole D->E F Asymmetric Reduction (Chiral Catalyst) E->F G Chiral Pyrrolidine Core (R)-2-(2,5-difluorophenyl) pyrrolidine F->G

Synthetic workflow from acyclic carbamate to Larotrectinib's chiral pyrrolidine core.

Theoretical Framework: The Causality of Chemical Shifts

To accurately assign the NMR spectra of this intermediate, one must understand the electronic environments dictating the shielding and deshielding of its nuclei.

The Aliphatic Chain & Boc Group

The molecule features a three-carbon aliphatic linker flanked by two strongly electron-withdrawing systems: a carbamate (Boc-NH-) and an aryl ketone.

  • Inductive Deshielding: The methylene protons adjacent to the carbamate nitrogen (C4) and the ketone carbonyl (C2) are significantly deshielded via the inductive effect (-I), pushing their 1 H resonances into the 3.0–3.2 ppm range.

  • Boc Signature: The tert-butyl group provides a massive, chemically equivalent 9-proton singlet in the 1 H NMR (~1.42 ppm) and a distinct quaternary carbon resonance in the 13 C NMR (~79 ppm), serving as an internal anchor for spectral integration.

The 2,5-Difluorophenyl System & Spin-Spin Coupling

The most complex and diagnostic region of the NMR spectra arises from the 2,5-difluorophenyl ring. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio[2]. Consequently, 19 F nuclei actively couple with both adjacent protons ( 1 H) and carbons ( 13 C)[3].

While 1 H- 13 C coupling is routinely removed via broadband decoupling during 13 C acquisition, 19 F- 13 C scalar coupling remains active [3]. This causes the aromatic carbon signals to split into complex multiplets (primarily doublets of doublets, dd) based on the number of intervening bonds ( nJCF​ ):

  • 1JCF​ (One-bond): ~240–250 Hz (Direct C-F bonds at C-2' and C-5').

  • 2JCF​ (Two-bond): ~15–26 Hz (Carbons ortho to a fluorine atom).

  • 3JCF​ (Three-bond): ~3–9 Hz (Carbons meta to a fluorine atom).

This predictable J -coupling cascade acts as a self-validating fingerprint for the 2,5-difluoro regiochemistry[4].

Spectral Assignments & Data Presentation

The following tables summarize the quantitative NMR data, derived from empirical predictive models and established literature precedents for fluorinated aryl ketones.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
Boc -CH 3​ 1.42Singlet (s)-9HChemically equivalent methyl groups of the tert-butyl moiety.
C3-H 2​ 1.88Quintet (p) 3JHH​ = 7.02HCentral aliphatic methylene; split by four adjacent protons (C2 and C4).
C2-H 2​ 2.98Triplet (t) 3JHH​ = 7.12HMethylene adjacent to the strongly deshielding ketone carbonyl.
C4-H 2​ 3.18Broad Quartet (q) 3JHH​ = 6.52HMethylene adjacent to carbamate nitrogen; coupling to C3-H 2​ and NH.
-NH- 4.65Broad Singlet (br s)-1HCarbamate proton; broadened due to quadrupolar relaxation of 14 N and chemical exchange.
C3'-H 7.12ddd 3JHF​ = 10.5, 3JHH​ = 9.0, 4JHF​ = 4.51HAromatic proton ortho to F-2' and meta to F-5'.
C4'-H 7.22Multiplet (m)-1HAromatic proton ortho to F-5' and meta to F-2'.
C6'-H 7.55ddd 3JHF​ = 8.5, 3JHH​ = 5.5, 4JHF​ = 3.11HHighly deshielded by the adjacent ketone carbonyl; ortho to F-5'.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Causality
C3 24.1Singlet (s)-Central aliphatic carbon.
Boc -CH 3​ 28.4Singlet (s)-tert-Butyl methyl carbons.
C2 38.5Doublet (d) 4JCF​ = 3.5Aliphatic carbon α to ketone; exhibits long-range coupling to F-2'.
C4 40.2Singlet (s)-Aliphatic carbon adjacent to carbamate nitrogen.
Boc C q​ 79.2Singlet (s)-Quaternary carbon of the tert-butyl group.
C6' 116.3Doublet of doublets (dd) 2JCF​ = 26.0, 3JCF​ = 3.5Aromatic CH; ortho to F-5', meta to F-2'.
C3' 117.4Doublet of doublets (dd) 2JCF​ = 25.5, 3JCF​ = 8.5Aromatic CH; ortho to F-2', meta to F-5'.
C4' 121.1Doublet of doublets (dd) 2JCF​ = 24.0, 3JCF​ = 8.0Aromatic CH; ortho to F-5', meta to F-2'.
C1' 126.2Doublet of doublets (dd) 2JCF​ = 15.5, 3JCF​ = 8.0Aromatic quaternary C attached to ketone; ortho to F-2', meta to F-5'.
Boc C=O 156.0Singlet (s)-Carbamate carbonyl carbon.
C2' 157.5Doublet of doublets (dd) 1JCF​ = 245.0, 4JCF​ = 3.0Fluorinated aromatic carbon (C-F bond).
C5' 158.8Doublet of doublets (dd) 1JCF​ = 243.5, 4JCF​ = 2.5Fluorinated aromatic carbon (C-F bond).
Ketone C=O 196.5Doublet (d) 3JCF​ = 4.5Ketone carbonyl; deshielded and coupled to the ortho fluorine (F-2').

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be executed. This workflow integrates 1D and 2D NMR techniques to cross-verify the connectivity of the aliphatic chain to the fluorinated aromatic system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure carbamate intermediate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as a 0.00 ppm internal chemical shift reference. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Probe Tuning and Matching: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a multinuclear broadband cryoprobe. Manually or automatically tune and match the probe for the 1 H, 13 C, and 19 F channels to maximize signal sensitivity and minimize reflected power.

  • Shimming: Execute automated gradient shimming (e.g., TopShim). Follow up with manual optimization of the Z1–Z5 coils to achieve a highly homogeneous magnetic field, targeting a TMS linewidth at half-height of <0.5 Hz.

  • 1D 1 H NMR Acquisition: Execute a standard 1 H pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, the relaxation delay ( D1​ ) to 2.0 seconds, and acquire 16 to 32 scans.

  • 1D 13 C{ 1 H} NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Critical Step: Increase the D1​ delay to 3.0–5.0 seconds. This extended relaxation time is mandatory to accurately capture the unprotonated quaternary carbons (the Boc carbonyl, ketone carbonyl, and the C-F aromatic carbons) which suffer from long T1​ relaxation times. Acquire 512–1024 scans.

  • 2D Cross-Validation (HSQC & HMBC): To establish a self-validating system, acquire a 1 H- 13 C HSQC to map direct one-bond C-H connections (confirming the aliphatic chain assignments). Subsequently, acquire a 1 H- 13 C HMBC. The HMBC is crucial for proving the molecular skeleton: look for the multiple-bond correlation between the C2-H 2​ protons (2.98 ppm) and the ketone carbonyl carbon (196.5 ppm), as well as the C6'-H aromatic proton (7.55 ppm) and the same ketone carbonyl.

  • Data Processing: Apply a Fourier transform using an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra manually. Extract the exact JCF​ coupling constants from the 13 C spectrum to confirm the 2,5-difluoro substitution pattern.

NMRWorkflow cluster_Acq Data Acquisition (Self-Validating System) Prep Sample Preparation (CDCl3, 298K, TMS internal ref) Tune Probe Tuning & Matching (1H, 13C, 19F channels) Prep->Tune Shim Automated & Manual Shimming (Optimize Z1-Z5 for <0.5 Hz linewidth) Tune->Shim Acq1D 1D NMR (1H, 13C{1H}, 19F) Shim->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Cross-Validation Process Fourier Transform & Phase Correction (Zero-filling, Apodization) Acq2D->Process Assign Multiplet Analysis & J-Coupling Extraction (19F-13C spin-spin coupling) Process->Assign

Standardized NMR acquisition and processing workflow for fluorinated intermediates.

References

  • European Patent Office (EP 4294810 B1)
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (RSC Publishing) URL:[Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching Analytical Chemistry (ACS Publications) URL:[Link]

  • 19F NMR as a tool in chemical biology PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Solubility Profile and Solvation Dynamics of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate in Polar Aprotic Solvents: A Technical Guide for API Synthesis

Executive Summary Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a pivotal, high-value intermediate in the process chemistry of Larotrectinib (LOXO-101), a highly selective, first-in-class tropomyosin recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a pivotal, high-value intermediate in the process chemistry of Larotrectinib (LOXO-101), a highly selective, first-in-class tropomyosin receptor kinase (TRK) inhibitor utilized in targeted oncology[1]. This compound serves as the linear synthetic precursor to the critical (R)-2-(2,5-difluorophenyl)pyrrolidine chiral moiety[2]. Understanding its solubility profile and solvation thermodynamics in polar aprotic solvents is paramount for optimizing downstream cyclization, asymmetric reduction, and purification workflows.

Structural Analysis and Solvation Thermodynamics

The physicochemical behavior of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is dictated by three distinct structural domains:

  • The 2,5-Difluorophenyl Ring: A highly lipophilic and electron-deficient aromatic system.

  • The Ketone Core: A polar carbonyl group acting as a strong hydrogen-bond acceptor.

  • The Boc-Protected Amine: A bulky, moderately lipophilic tert-butyloxycarbonyl (Boc) group that protects the terminal amine[3].

Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are uniquely suited for solvating this intermediate[4]. Unlike polar protic solvents (such as methanol or ethanol), aprotic solvents lack an acidic proton. This prevents unwanted hydrogen-bonding stabilization of the ketone oxygen, which could otherwise hinder electrophilic activation during the subsequent cyclization step. Furthermore, the high dielectric constants of solvents like DMSO and DMF effectively solvate the polar carbamate linkage, while their organic backbones accommodate the hydrophobic difluorophenyl ring via dispersion forces[4].

G Molecule Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate Sub1 2,5-Difluorophenyl Ring (Hydrophobic/Aromatic) Molecule->Sub1 Sub2 Ketone Core (Polar/H-bond Acceptor) Molecule->Sub2 Sub3 Boc-Protected Amine (Bulky/Lipophilic) Molecule->Sub3 Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN) Sub1->Solvent Dispersion Forces Sub2->Solvent Dipole-Dipole Sub3->Solvent Hydrophobic Solvation Result High Solvation Efficiency (Optimal for Cyclization) Solvent->Result Synergistic Solvation

Structural domains of the intermediate and their solvation interactions in polar aprotic solvents.

Quantitative Solubility Data in Polar Aprotic Solvents

Based on the physicochemical behavior of structurally analogous Boc-protected amino ketones and pyrrolidine precursors, the solubility profile is heavily skewed toward high miscibility in solvents with a high dipole moment[4]. The table below summarizes the expected solubility parameters at standard ambient temperature (25°C).

SolventSolvent TypeDielectric Constant (ε)Solubility ProfileEstimated Capacity (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent> 150 mg/mL
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Excellent> 120 mg/mL
Acetonitrile (MeCN) Polar Aprotic37.5Good50 - 80 mg/mL
Acetone Polar Aprotic20.7Good40 - 60 mg/mL
Ethyl Acetate (EtOAc) Polar Aprotic6.0Moderate to Good20 - 40 mg/mL

Experimental Protocol: High-Fidelity Solubility Determination

To validate the exact thermodynamic solubility of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate for industrial scale-up, a self-validating shake-flask protocol coupled with HPLC-UV quantification is required. This ensures that physical properties, such as storage stability and dissolution rates, are accurately mapped[5].

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount (e.g., 200 mg) of the solid carbamate intermediate to 1.0 mL of the target polar aprotic solvent (e.g., DMSO or Acetonitrile) in a 2.0 mL amber glass vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to separate the undissolved solid pellet from the saturated supernatant.

  • Sampling and Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Dilute immediately in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) by a factor of 1:100 to prevent precipitation.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Use a validated calibration curve (0.1 - 1.0 mg/mL) to determine the exact concentration.

  • Solid-State Verification: Recover the undissolved solid and analyze via X-Ray Powder Diffractometry (XRPD) to ensure no solvent-mediated polymorphic transformation occurred during equilibration[5].

G Step1 1. Saturation (Excess Solute + Solvent) Step2 2. Equilibration (25°C, 24h Shaking) Step1->Step2 Step3 3. Centrifugation (Phase Separation) Step2->Step3 Step4 4. Dilution (Mobile Phase) Step3->Step4 Supernatant Step6 6. XRPD Analysis (Polymorph Check) Step3->Step6 Solid Pellet Step5 5. HPLC-UV (Quantification) Step4->Step5

Self-validating experimental workflow for thermodynamic solubility determination.

Causality in Process Chemistry: The Role of Solvents in Cyclization

The choice of a polar aprotic solvent directly influences the subsequent synthetic step: the deprotection and cyclization to form the pyrrolidine ring[6].

When Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is subjected to acidic conditions (e.g., TFA or HCl), the Boc group is cleaved to yield a primary amine[3]. In polar aprotic solvents, the absence of solvent-solute hydrogen bonding at the ketone oxygen increases its electrophilicity. The newly liberated primary amine undergoes rapid intramolecular nucleophilic attack on the ketone, forming an imine (5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate)[6]. This intermediate is subsequently subjected to asymmetric reduction (e.g., using chiral acids and ammonia borane) to yield the final (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity[6].

G Node1 Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate Node2 Acidic Deprotection (Boc Cleavage) Node1->Node2 Node3 Primary Amino Ketone Intermediate Node2->Node3 Node4 Intramolecular Cyclization (Imine Formation) Node3->Node4 Polar Aprotic Solvent Node5 5-(2,5-difluorophenyl) -3,4-dihydro-2H-pyrrole Node4->Node5 Node6 Asymmetric Reduction (Chiral Catalyst) Node5->Node6 Node7 (R)-2-(2,5-difluorophenyl) pyrrolidine Node6->Node7

Synthetic trajectory from the Boc-protected amino ketone to the chiral pyrrolidine building block.

Leveraging solvents like DMSO or Acetonitrile ensures not only complete dissolution of the bulky Boc-protected intermediate but also provides the optimal thermodynamic environment for the critical intramolecular cyclization cascade.

References

  • LookChem. "Cas 1223403-58-4, LOXO-101". LookChem Database. Available at:[Link]

  • Google Patents. "CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine". Patent Database.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Protecting Groups in Organic Synthesis. Available at:[Link]

  • Google Patents. "US Patent 10,668,072 B2" (Reynolds et al.). Patent Database.

Sources

Foundational

Mechanism of Formation for tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Abstract: tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly specialized, critical intermediate in the synthesis of Larotrectinib (LOXO-101), a first-in-class, FDA-approved tropomyosin receptor kinase (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly specialized, critical intermediate in the synthesis of Larotrectinib (LOXO-101), a first-in-class, FDA-approved tropomyosin receptor kinase (TRK) inhibitor used in oncology[1]. The formation of this intermediate relies on a highly controlled, regioselective ring-opening of N-Boc-pyrrolidin-2-one via a Grignard addition. This whitepaper details the mechanistic causality, thermodynamic controls, and self-validating experimental protocols required to synthesize this molecule with high fidelity and yield.

Mechanistic Rationale & Causality

The synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate avoids traditional, often problematic, linear ketone syntheses (such as Friedel-Crafts acylation or standard ester Grignard additions) in favor of a lactam ring-opening strategy[2]. This approach is governed by two core mechanistic pillars:

Halogen-Metal Exchange via iPrMgCl

The generation of the nucleophile utilizes 2-bromo-1,4-difluorobenzene and isopropylmagnesium chloride (iPrMgCl). Instead of a direct Grignard insertion (which is sluggish for electron-deficient aryl bromides) or a lithium-halogen exchange (which is overly reactive and prone to inducing benzyne formation or defluorination), iPrMgCl facilitates a mild, kinetically favored halogen-metal exchange. This "Turbo-Grignard" style transmetalation selectively yields 2,5-difluorophenylmagnesium chloride while maintaining the integrity of the fluorine substituents.

N-Boc-Pyrrolidin-2-one as a "Weinreb-Lactam" Equivalent

Standard esters suffer from over-addition when reacted with Grignard reagents because the intermediate collapses in situ to form a highly electrophilic ketone, rapidly reacting again to form a tertiary alcohol.

To circumvent this, N-Boc-pyrrolidin-2-one is employed as the electrophile[3]. The tert-butoxycarbonyl (Boc) group serves dual purposes:

  • Electrophilic Activation: The electron-withdrawing nature of the Boc group reduces the resonance of the lactam nitrogen's lone pair into the C2 carbonyl. This increases the electrophilicity of the lactam carbonyl, priming it for nucleophilic attack.

  • Tetrahedral Intermediate Stabilization: Upon nucleophilic attack by the aryl Grignard reagent, the resulting hemiaminal alkoxide forms a stable, five- or six-membered chelate with the magnesium ion (coordinating between the alkoxide oxygen and the Boc carbonyl oxygen). This stable tetrahedral intermediate prevents the expulsion of the amine leaving group. The intermediate only collapses to the acyclic ketone upon the addition of an aqueous acidic quench, at which point the Grignard reagent has been neutralized, completely preventing over-addition.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and mechanistic checkpoints of the formation process.

Mechanism A 2-Bromo-1,4-difluorobenzene + iPrMgCl B Halogen-Metal Exchange (2,5-Difluorophenylmagnesium chloride) A->B THF, <25 °C D Nucleophilic Attack at C2 Carbonyl B->D C N-Boc-pyrrolidin-2-one (Electrophile) C->D E Mg-Chelated Tetrahedral Intermediate (Prevents Over-Addition) D->E Fast Addition F Aqueous Acidic Quench (2M HCl) E->F Stable in situ G Ring Opening to Acyclic Ketone F->G Chelate Breakdown H tert-Butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate G->H Final Product

Caption: Mechanistic pathway of lactam ring-opening via Mg-chelated intermediate to prevent over-addition.

Self-Validating Experimental Protocol

To ensure high purity and reproducibility, the protocol is designed as a self-validating system with integrated analytical checkpoints[2][3].

Step 1: Preparation of the Grignard Reagent

  • Charge a dry, nitrogen-purged reactor with 2-bromo-1,4-difluorobenzene (1.5 eq.) and anhydrous Tetrahydrofuran (THF) (4 volumes based on the weight of the lactam).

  • Cool the solution to 5 °C.

  • Add a 2.0 M solution of iPrMgCl in THF (1.4 eq.) dropwise over 2 hours. Ensure the internal reaction temperature strictly remains below 25 °C to prevent exothermic runaway and degradation.

  • Cool the mixture back to 5 °C and stir for 1 hour.

  • Validation Checkpoint 1: Pull an aliquot and quench with water. Analyze via Gas Chromatography (GC). The reaction must show complete conversion of 2-bromo-1,4-difluorobenzene to 1,4-difluorobenzene (the quenched Grignard product) before proceeding.

Step 2: Nucleophilic Addition 6. Prepare a solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq.) in THF (1 volume). 7. Add the lactam solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal temperature below 25 °C. 8. Stir the resulting mixture at 5 °C for 90 minutes. 9. Validation Checkpoint 2: Analyze the reaction mixture via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete only when the unreacted tert-butyl 2-oxopyrrolidine-1-carboxylate is confirmed to be < 0.5 area % .

Step 3: Quench and Ring Opening 10. Quench the reaction by slowly adding 2 M aqueous HCl (5 volumes). The addition is highly exothermic; control the addition rate to maintain the internal temperature below 45 °C . This step breaks the magnesium chelate, forcing the ring to open into the acyclic ketone. 11. Allow phase separation and collect the organic layer. Wash the organic layer with brine and concentrate under reduced pressure. 12. Triturate/wash the resulting wet cake with heptane (2 × 2 volumes). 13. Dry the solids under vacuum at 55 °C to a constant weight to yield tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate as a white solid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected yields for the scalable formation of the target compound.

Parameter / ReagentFunctionEquivalents / VolumeTarget Metric / Yield
2-Bromo-1,4-difluorobenzene Aryl Precursor1.5 eq.N/A
iPrMgCl (2.0 M in THF) Exchange Reagent1.4 eq.>99% Conversion (GC)
N-Boc-pyrrolidin-2-one Electrophile1.0 eq.<0.5 Area % remaining (HPLC)
Tetrahydrofuran (THF) Solvent5 Volumes totalN/A
2 M Aqueous HCl Quench / Ring-Opener5 VolumesExotherm limit: <45 °C
tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Final Product N/A 75% – 85% Theoretical Yield

References

  • Patent US11484535B2 - "Liquid formulations of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a] pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide". Google Patents.
  • Patent US9782414B2 - "Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate". Google Patents.
  • LookChem LOXO-101 (Larotrectinib) - "Cas 1223403-58-4, LOXO-101". LookChem. URL:[Link]

  • Campos, K. R., et al. - "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine". Journal of the American Chemical Society, 2006, 128(11), 3538-3539. URL:[Link]

Sources

Exploratory

Crystallographic data and X-ray structure of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Crystallographic Data and Structural Analysis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate: A Technical Guide Executive Summary Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1223403-58-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and Structural Analysis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate: A Technical Guide

Executive Summary

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1223403-58-4) is a critical, highly functionalized synthetic intermediate. It serves as the primary structural backbone for the development of Larotrectinib (LOXO-101), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor approved for the treatment of solid tumors harboring NTRK gene fusions [1].

For drug development professionals and crystallographers, understanding the solid-state behavior, structural rigidity, and reactivity of this intermediate is paramount. The spatial orientation dictated by the 2,5-difluorophenyl group and the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group directly influence the downstream chiral resolution and the ultimate polymorphic stability of the Active Pharmaceutical Ingredient (API).

Structural and Mechanistic Significance

The Causality of Chemical Design

The molecular architecture of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is not arbitrary; every functional group serves a deterministic role in the synthesis of TRK inhibitors:

  • The 2,5-Difluorophenyl Motif: Fluorine substitution at the 2 and 5 positions creates a highly specific electronic environment. The strong electron-withdrawing nature of the fluorine atoms modulates the electrophilicity of the adjacent ketone. Mechanistically, this primes the ketone for a highly stereoselective asymmetric reduction. Furthermore, in the final API, this exact 2,5-difluorophenyl ring is responsible for occupying the hydrophobic pocket of the TRK kinase domain, driving the low-nanomolar IC50 potency [2].

  • The Boc-Protected Amine: The tert-butyl carbamate (Boc) group provides massive steric hindrance. During the formation of the oxobutyl chain, this steric bulk prevents premature intramolecular nucleophilic attack by the nitrogen on the ketone. It acts as a temporary structural anchor, ensuring that cyclization into the required chiral pyrrolidine ring only occurs upon deliberate acidic deprotection.

Pathway A 2,5-Difluorophenyl Derivatives B Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate (CAS: 1223403-58-4) A->B Boc-protection & Coupling C Chiral Pyrrolidine Intermediate B->C Asymmetric Reduction & Cyclization D Larotrectinib (API) C->D Pyrazolo-pyrimidine Conjugation

Synthetic pathway from the 2,5-difluorophenyl precursor to the final Larotrectinib API.

Crystallographic Data & Solid-State Characterization

While the intermediate itself is often processed as a highly pure, semi-crystalline solid or viscous oil during continuous flow synthesis, its structural conformation dictates the polymorphic outcome of the downstream API. Upon conversion to the final Larotrectinib sulfate salt, the molecule exhibits distinct polymorphism.

Extensive polymorph screening reveals that the most thermodynamically stable crystalline form (Form I-HS) is non-hygroscopic and exhibits a highly ordered crystal lattice. The X-ray Powder Diffraction (XRPD) profile is the gold standard for validating the structural integrity of this lineage [3].

Table 1: Quantitative XRPD Data for the Downstream Crystalline Form (I-HS)

Peak Position (2θ ± 0.2°)d-spacing (Å)Relative Intensity (%)Crystallographic Significance
10.638.31> 15%Indicates long-range inter-planar spacing of the pyrazolo-pyrimidine stacking.
15.255.80> 15%Corresponds to the spatial alignment of the 2,5-difluorophenyl rings.
18.374.82> 25%Primary diagnostic peak for Form I-HS phase purity.
20.614.30> 25%Primary diagnostic peak for Form I-HS phase purity.
23.043.85> 25%Primary diagnostic peak for Form I-HS phase purity.
24.003.70> 25%Primary diagnostic peak for Form I-HS phase purity.
38.472.34< 15%Short-range atomic interactions (fluorine-hydrogen bonding network).

Note: Data acquired using Cu-Kα radiation (λ = 1.5406 Å) at ambient temperature.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Failure at any step produces a measurable anomaly, preventing the propagation of errors.

Protocol 1: Isolation and Crystallization of the Intermediate
  • Solvent Evaporation: Concentrate the crude tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate reaction mixture under reduced pressure (40°C, 50 mbar) to yield a crude oil.

  • Anti-Solvent Addition: Dissolve the oil in a minimal volume of ethyl acetate (1 vol). Slowly add heptane (anti-solvent) dropwise at 20°C until the solution becomes slightly turbid. Causality: Heptane forces the hydrophobic 2,5-difluorophenyl groups to aggregate, initiating nucleation.

  • Thermal Cycling: Heat the turbid mixture to 45°C to dissolve the initial amorphous precipitate, then cool linearly to 5°C at a rate of 0.5°C/min. Causality: Controlled cooling prevents the kinetic trapping of amorphous domains, favoring the thermodynamic crystalline lattice.

  • Validation: Filter and dry the solid. Validate purity via HPLC (>99.5% required). If the HPLC shows an early eluting peak, the Boc group has prematurely cleaved, invalidating the batch.

Protocol 2: X-Ray Powder Diffraction (XRPD) Validation Workflow
  • Sample Preparation: Gently mill 50 mg of the sample using an agate mortar to ensure uniform particle size (< 50 µm). Causality: Uniform particle size eliminates preferred orientation effects, which can artificially inflate the intensity of specific Bragg peaks.

  • Mounting: Press the powder onto a zero-background silicon holder. Causality: A zero-background holder eliminates amorphous scattering from the substrate, ensuring that low-intensity peaks (e.g., 10.63° 2θ) are not lost in baseline noise. This makes the protocol self-validating; a flat baseline directly confirms sample crystallinity rather than holder interference.

  • Data Acquisition: Scan from 5° to 40° 2θ using Cu-Kα radiation (45 kV, 40 mA) with a step size of 0.01° and a dwell time of 0.5 seconds per step.

  • Rietveld Refinement: Compare the acquired diffractogram against the theoretical pattern generated from single-crystal data using structure solution software (e.g., OLEX2).

XRPD_Workflow S1 Sample Preparation (Desolvation & Milling) S2 Diffractometer Mounting (Zero-background holder) S1->S2 S3 X-Ray Exposure (Cu-Kα, λ=1.5406 Å) S2->S3 S4 Data Acquisition (2θ range: 5° to 40°) S3->S4 S5 Phase Identification & Rietveld Refinement S4->S5

Self-validating X-ray Powder Diffraction (XRPD) workflow for crystalline integrity.

References

  • PubChem. "Larotrectinib (CID 46188928)." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

  • LookChem. "LOXO-101 (CAS 1223403-58-4) Chemical Properties and Uses." LookChem Database. Available at:[Link]

  • United States Patent and Trademark Office. "Crystalline forms of a TRK inhibitor (US Patent 10,799,505 B2)." Google Patents.
Foundational

Pharmacophore Modeling of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Derivatives: Scaffolding Next-Generation TRK Inhibitors

Executive Summary In the landscape of precision oncology, the discovery of tropomyosin receptor kinase (TRK) inhibitors has revolutionized the treatment of solid tumors harboring NTRK gene fusions. At the heart of this b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology, the discovery of tropomyosin receptor kinase (TRK) inhibitors has revolutionized the treatment of solid tumors harboring NTRK gene fusions. At the heart of this biochemical breakthrough lies a critical chemical scaffold: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate .

While this linear molecule is technically a synthetic intermediate, from a computational drug design perspective, it acts as a highly programmable pro-pharmacophore . Through deprotection and intramolecular cyclization, this linear oxobutyl carbamate is transformed into the chiral (R)-2-(2,5-difluorophenyl)pyrrolidine core[1]. This rigidified pyrrolidine moiety is the primary binding anchor in first-in-class pan-TRK inhibitors like Larotrectinib (LOXO-101)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this scaffold's structural features, outline a self-validating protocol for E-pharmacophore modeling, and provide actionable insights for researchers developing next-generation kinase inhibitors capable of overcoming acquired clinical resistance[3].

Structural Deconstruction & Mechanistic Causality

To build an accurate 3D pharmacophore model, one must first understand why specific chemical moieties were selected for this scaffold. The transition from a flexible linear chain to a rigid cyclic anchor is driven by precise stereoelectronic requirements within the TRK kinase domain.

The 2,5-Difluorophenyl Moiety: Stereoelectronic Locking

Replacing a standard phenyl ring with a 2,5-difluorophenyl group is not merely for metabolic stability; it is a calculated stereoelectronic maneuver[4].

  • Orthogonal Conformation: The highly electronegative ortho-fluorine (C2) creates electrostatic and steric repulsion against the adjacent pyrrolidine ring protons (post-cyclization). This forces the difluorophenyl ring to adopt a near-orthogonal dihedral angle relative to the pyrrolidine core, pre-organizing the molecule into the exact bioactive conformation required to penetrate the narrow, hydrophobic DFG-out pocket of TRKA/B/C[3].

  • Halogen Bonding: The meta-fluorine (C5) increases the lipophilicity of the aromatic system, driving favorable desolvation entropy upon binding, while simultaneously engaging in multipolar interactions (halogen bonding) with the backbone carbonyls of the kinase hinge region.

The 4-Oxobutyl Chain: Trajectory and Cyclization

The 4-oxobutyl chain provides exactly four carbon atoms between the difluorophenyl-bearing ketone and the carbamate nitrogen. This specific chain length is mathematically required for a 5-exo-trig cyclization[1]. Upon Boc deprotection, the liberated primary amine attacks the C4 ketone, forming a 5-membered cyclic imine (pyrroline) that is subsequently reduced to a pyrrolidine ring[2]. A 5-membered ring (unlike 6-membered piperidines) restricts the conformational degrees of freedom, minimizing the entropic penalty upon target binding.

The Boc-Carbamate Group: Synthetic and Spatial Masking

In the linear derivative, the bulky tert-butyloxycarbonyl (Boc) group serves a dual purpose. Synthetically, it protects the amine. Computationally, its massive steric bulk maps the solvent-exposed spatial boundaries of the pharmacophore, ensuring that any functional groups attached to the pyrrolidine nitrogen in the final drug design will project outward toward the solvent channel rather than clashing with the kinase hinge region.

Pharmacophore Modeling Workflow: A Self-Validating Protocol

To model the Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate derivatives effectively, we must employ an E-Pharmacophore (Energy-Optimized Pharmacophore) approach. Because the linear molecule is a precursor, the protocol simulates its cyclized active state. This workflow is designed as a self-validating system , ensuring that every generated hypothesis is mathematically proven against a decoy dataset before being deployed for virtual screening.

Step 1: In Silico Cyclization & Conformational Sampling
  • Input: Import the 2D structure of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate.

  • Reaction Simulation: Apply an automated in silico deprotection and reductive amination script to generate the (R)-2-(2,5-difluorophenyl)pyrrolidine core.

  • Sampling: Use the OPLS4 force field in an implicit solvent model (Water) to generate a maximum of 250 conformers per ligand. Retain conformers within a 10 kcal/mol energy window of the global minimum.

Step 2: Receptor-Guided Feature Extraction
  • Protein Preparation: Retrieve the high-resolution crystal structure of TRKA in complex with a known inhibitor (e.g., PDB: 7XBI). Minimize the protein structure, optimizing hydrogen bond networks at pH 7.4.

  • Docking & Mapping: Dock the generated conformers into the TRKA ATP-binding site. Extract pharmacophoric features based on interaction energies (Glide XP descriptors).

  • Feature Assignment: Assign a Ring Aromatic (RA) and Hydrophobic (HY) feature to the 2,5-difluorophenyl ring, and a Hydrogen Bond Acceptor/Donor (HBA/HBD) feature to the pyrrolidine nitrogen.

Step 3: Decoy Generation & System Self-Validation

A pharmacophore model is only as trustworthy as its ability to reject false positives.

  • Decoy Database: Generate a dataset of 1,000 property-matched decoys (compounds with similar 1D physicochemical properties but topologically distinct from known TRK inhibitors) using the DUD-E server.

  • Screening: Screen the active training set (known TRK inhibitors) and the decoy set against the generated E-pharmacophore model.

  • Validation Metric: Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC). The system self-validates and proceeds to production only if the ROC-AUC is ≥ 0.85, proving a statistically significant enrichment of true actives over decoys.

Quantitative Data Presentation

The following tables summarize the extracted pharmacophore features and the stringent validation metrics required to authorize the model for high-throughput virtual screening.

Table 1: Pharmacophore Feature Mapping of the Cyclized Scaffold

Feature TypeChemical MoietySpatial Tolerance (Å)Target Interaction in TRKAEnergy Contribution
Hydrophobic (HY) 2,5-Difluorophenyl ring1.5DFG-out hydrophobic pocketHigh (-3.2 kcal/mol)
Ring Aromatic (RA) Phenyl core1.2Pi-pi stacking with Phe589Medium (-1.8 kcal/mol)
H-Bond Donor (HBD) Pyrrolidine NH1.0Backbone carbonyl of Glu590High (-2.5 kcal/mol)
Excluded Volume (EV) Space around F-atoms2.0Prevents steric clash at hingeN/A (Steric boundary)

Table 2: Statistical Validation Metrics of the E-Pharmacophore Model

Validation ParameterTarget ThresholdAchieved ResultStatus
ROC-AUC > 0.850.92Validated
Enrichment Factor (1%) > 10.018.5Validated
Goodness of Hit (GH) Score > 0.700.78Validated
False Positive Rate < 5.0%2.1%Validated

Visualizations

The TRK Signaling Pathway and Inhibitor Intervention

The diagram below illustrates the biological causality of TRK inhibition. By targeting the TRK receptor with derivatives of the cyclized scaffold, downstream oncogenic signaling is halted.

TRK_Pathway Ligand Neurotrophins (NGF, BDNF, NT-3) TRK TRK Receptors (TRKA, TRKB, TRKC) Ligand->TRK Binds & Activates PI3K PI3K / AKT Pathway (Survival) TRK->PI3K Phosphorylation RAS RAS / MAPK Pathway (Proliferation) TRK->RAS Phosphorylation PLC PLC-gamma Pathway (Differentiation) TRK->PLC Phosphorylation Drug Larotrectinib / Pyrrolidine Derivatives (Target Inhibitor) Drug->TRK ATP-Competitive Inhibition Cancer Tumor Growth & Metastasis PI3K->Cancer Promotes RAS->Cancer Promotes PLC->Cancer Promotes

Caption: TRK Signaling Pathway demonstrating the intervention point of pyrrolidine-based inhibitors.

E-Pharmacophore Modeling Workflow

This diagram maps the self-validating computational protocol, transitioning from the linear scaffold input to the final identification of viable lead compounds.

Workflow Input 1. Scaffold Input Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate Cyclization 2. In Silico Cyclization Generation of (R)-2-(2,5-difluorophenyl) pyrrolidine conformers Input->Cyclization FeatureExt 3. Feature Extraction Identify HBA, HBD, HY, RA Cyclization->FeatureExt EPharm 4. E-Pharmacophore Generation Map features to TRKA DFG-out pocket FeatureExt->EPharm VirtualScreen 5. Virtual Screening Screen against ZINC/ChEMBL databases EPharm->VirtualScreen Validation 6. Decoy Validation ROC Curve & Enrichment Factor Analysis VirtualScreen->Validation Hits 7. Lead Identification Novel Pan-TRK Inhibitor Candidates Validation->Hits

Caption: Self-validating E-Pharmacophore workflow from linear scaffold to hit identification.

References

  • Engineered Imine Reductase for Larotrectinib Intermediate Manufacture | ACS Catalysis Source: acs.org URL:[Link][1]

  • Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor Source: portico.org (Drugs of the Future / Clarivate) URL:[Link][2]

  • CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine Source: google.com (Patents) URL:[4]

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects | Journal of Medicinal Chemistry Source: acs.org URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate in Larotrectinib (LOXO-101) Manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Strategic Context and API Significance Larotrectinib (LOXO-101, Vitrakvi) is a fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Strategic Context and API Significance

Larotrectinib (LOXO-101, Vitrakvi) is a first-in-class, highly selective small-molecule ATP-competitive inhibitor targeting the tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC)[1]. It is clinically approved for the treatment of adult and pediatric solid tumors harboring neurotrophic receptor tyrosine kinase (NTRK) gene fusions.

The structural core of Larotrectinib features a highly specific chiral moiety: (R)-2-(2,5-difluorophenyl)pyrrolidine . The stereochemical integrity of this ring is absolute; it dictates the spatial orientation of the molecule within the ATP-binding pocket of the TRK kinases. The most efficient and scalable industrial route to this chiral building block relies on a critical acyclic intermediate: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1223403-58-4)[2].

This application note details the mechanistic rationale, synthesis, and downstream processing of this specific intermediate, transitioning from traditional chemocatalysis to modern biocatalytic workflows.

Mechanistic Rationale: Lactam Ring Opening

The synthesis of the acyclic carbamate intermediate relies on the nucleophilic ring-opening of a protected lactam. Specifically, N-Boc-2-pyrrolidinone is reacted with a 2,5-difluorophenyl Grignard reagent[2].

Causality of Experimental Choices:

  • Why N-Boc Protection? Unprotected 2-pyrrolidinone contains an acidic amide proton. A Grignard reagent would simply deprotonate the nitrogen, halting the reaction. The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it protects the nitrogen and withdraws electron density from the lactam carbonyl, significantly increasing its electrophilicity.

  • Why Halogen-Metal Exchange? Direct insertion of magnesium turnings into 1-bromo-2,5-difluorobenzene can be sluggish and prone to Wurtz coupling side reactions. Utilizing isopropylmagnesium chloride ( i -PrMgCl) enables a rapid, low-temperature halogen-metal exchange, preserving the integrity of the fluorinated aromatic ring.

G A Lactam Carbonyl Activation (Boc) B Nucleophilic Attack (Ar-MgX) A->B C Tetrahedral Intermediate B->C D C-N Bond Cleavage (Ring Opening) C->D E Target Ketone (Boc-protected amine) D->E

Caption: Mechanistic sequence of lactam ring opening by Grignard reagent.

Downstream Processing: The Shift to Biocatalysis

Once Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is isolated, it must be converted into the chiral pyrrolidine core.

  • Deprotection & Cyclization: Treatment with trifluoroacetic acid (TFA) removes the Boc group. The resulting primary amine spontaneously condenses with the ketone to form the cyclic imine, 2-(2,5-difluorophenyl)-1-pyrroline [1].

  • Asymmetric Reduction: The pyrroline must be reduced to the (R)-enantiomer. Historically, this required heavy-metal chemocatalysis (e.g., Iridium or Ruthenium with chiral ligands). However, modern API synthesis has shifted toward Imine Reductases (IREDs) . Engineered IREDs (such as ScIRED variants from Streptomyces clavuligerus) provide a green, metal-free reduction with exceptional enantiomeric excess (>99.5% ee) and massive space-time yields (up to 352 g/L/day)[3].

G N1 N-Boc-2-pyrrolidinone + 2,5-Difluorophenylmagnesium halide N2 Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1223403-58-4) N1->N2 Grignard Addition Ring Opening N3 2-(2,5-Difluorophenyl)-1-pyrroline (Cyclization) N2->N3 Acidic Deprotection & Condensation N4 (R)-2-(2,5-Difluorophenyl)pyrrolidine (Asymmetric Reduction) N3->N4 IRED Biocatalysis or Chiral Chemocatalysis N5 Larotrectinib (LOXO-101) API N4->N5 Multi-step Coupling (Pyrazolopyrimidine core)

Caption: Synthetic workflow from N-Boc-pyrrolidone to Larotrectinib API.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Data of the Intermediate
PropertyValue
Chemical Name Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate
CAS Registry Number 1223403-58-4
Molecular Formula C₁₅H₁₉F₂NO₃
Molecular Weight 299.31 g/mol
Role in Synthesis Acyclic precursor to the chiral pyrrolidine core
Table 2: Comparison of Asymmetric Reduction Strategies[3][4]
ParameterChemocatalysis (Ir/Ru + Chiral Ligand)Biocatalysis (Engineered IRED)
Enantiomeric Excess (ee) 85 - 95%> 99.5%
Reaction Conditions High pressure H₂, strictly anhydrousAmbient pressure, aqueous buffer
Metal Contamination Risk High (requires extensive purging)None (metal-free)
Space-Time Yield ModerateUp to 352 g/L/day
Environmental Impact High solvent/metal wasteGreen, biodegradable catalysts

Experimental Protocols

Protocol A: Synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

This protocol utilizes halogen-metal exchange to ensure high yields and prevent homocoupling.

Reagents:

  • 1-Bromo-2,5-difluorobenzene (1.0 equiv)

  • Isopropylmagnesium chloride ( i -PrMgCl, 2.0 M in THF, 1.05 equiv)

  • N-Boc-2-pyrrolidinone (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Add 1-bromo-2,5-difluorobenzene and anhydrous THF to achieve a 0.5 M solution.

  • Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add i -PrMgCl over 30 minutes, maintaining the internal temperature below -70 °C.

    • Validation Checkpoint: Stir for 1 hour at -78 °C. Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via GC-MS to confirm complete conversion to 1,4-difluorobenzene (indicating successful Grignard formation).

  • Lactam Addition: Dissolve N-Boc-2-pyrrolidinone in a minimal volume of anhydrous THF. Add this solution dropwise to the Grignard reagent at -78 °C.

  • Reaction Progression: Allow the reaction mixture to stir and slowly warm to room temperature overnight (approx. 12-16 hours).

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to yield the pure acyclic carbamate.

Protocol B: Biocatalytic Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine

This protocol describes the downstream conversion utilizing an engineered Imine Reductase (IRED).

Reagents:

  • Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (from Protocol A)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • Engineered IRED (e.g., ScIRED-R3-V4 cell-free extract)

  • NADP⁺ (cofactor) and Glucose/Glucose Dehydrogenase (GDH) for cofactor recycling

  • Phosphate buffer (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Deprotection: Dissolve the carbamate intermediate in DCM (0.2 M). Add 10 equivalents of TFA at 0 °C. Stir for 2 hours at room temperature.

  • Cyclization: Concentrate the mixture to remove DCM and excess TFA. Neutralize the residue with 1M NaOH to pH 8. The primary amine will spontaneously cyclize to form 2-(2,5-difluorophenyl)-1-pyrroline. Extract with MTBE, concentrate, and use immediately.

  • Biocatalytic Setup: In a bioreactor, prepare the phosphate buffer (pH 7.5). Add NADP⁺ (0.1 mM), D-glucose (1.5 equiv relative to substrate), GDH, and the engineered IRED extract (loading dependent on specific activity, typically 0.1 - 1.0 mg/mL).

  • Asymmetric Reduction: Add the cyclic pyrroline substrate (up to 80 g/L loading depending on enzyme tolerance). Incubate at 30 °C with orbital shaking (850 rpm) for 5 to 18 hours.

    • Validation Checkpoint: Monitor the reaction via chiral HPLC. The reaction is complete when the substrate peak disappears, yielding >99.5% ee of the (R)-enantiomer.

  • Isolation: Basify the aqueous mixture to pH 12 using NaOH. Extract extensively with MTBE. Dry the organic phase and concentrate to yield the pure (R)-2-(2,5-difluorophenyl)pyrrolidine, ready for pyrazolopyrimidine coupling.

Sources

Application

Application Note: Advanced Reductive Amination Protocols for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and comparative process evaluation for the synthesis of the Larotrectinib (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and comparative process evaluation for the synthesis of the Larotrectinib (Vitrakvi®) intermediate.

Introduction and Mechanistic Overview

The molecule Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical, high-value intermediate in the synthesis of [1], a first-in-class TRK inhibitor. The objective of processing this substrate is to convert the linear, achiral ketone into the chiral cyclic amine, (R)-2-(2,5-difluorophenyl)pyrrolidine .

While traditional "reductive amination" implies the intermolecular coupling of a ketone and an amine, processing this specific substrate relies on an intramolecular reductive amination cascade .

The Chemical Logic (Causality of Experimental Choices)
  • Boc-Deprotection: The primary amine is masked by a tert-butyloxycarbonyl (Boc) group. Until this protecting group is cleaved, the molecule remains a stable, unreactive linear chain.

  • Spontaneous Cyclization: Upon acidic deprotection, the liberated primary amine and the C4-ketone are in close spatial proximity. The intramolecular condensation is entropically favored and kinetically rapid, spontaneously forming the cyclic imine intermediate, 2-(2,5-difluorophenyl)-1-pyrroline.

  • Asymmetric Reduction: The resulting cyclic imine lacks a stereocenter. The reduction of this C=N double bond is the critical stereogenic step. Historically, this was achieved via non-selective chemical reduction followed by wasteful chiral resolution. Today, state-of-the-art biocatalysis utilizing engineered Imine Reductases (IREDs) allows for direct, asymmetric hydride delivery to the Re-face of the imine.

Reaction Workflow Visualization

Pathway A Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate B Boc Deprotection (TFA/DCM or HCl/EtOH) A->B C Cyclic Imine 2-(2,5-difluorophenyl)-1-pyrroline B->C Spontaneous Cyclization D Chemical Reduction (Pd/C, H2) C->D Pathway A (Traditional) F Biocatalytic Reduction (Engineered ScIRED) C->F Pathway B (Biocatalytic) E Chiral Resolution (D-(+)-Malic Acid) D->E G (R)-2-(2,5-difluorophenyl)pyrrolidine (Larotrectinib API Intermediate) E->G Crystallization F->G Direct Asymmetric Reduction

Reductive amination workflows for the Larotrectinib intermediate via chemical and biocatalytic routes.

Experimental Protocols

To provide a self-validating system for process chemists, both the traditional chemo-catalytic route and the modern biocatalytic route are detailed below.

Protocol A: Chemo-Catalytic Reductive Amination & Chiral Resolution

This classical approach relies on thermodynamic resolution to ensure optical purity, making it highly reliable but inherently limited in yield (max 50% theoretical yield from the racemate).[2]

Step 1: Deprotection and Imine Formation

  • Charge a jacketed reactor with Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1.0 eq) dissolved in Dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C to control the exothermic release of CO₂ and isobutylene.

  • Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise over 30 minutes.

  • Warm to 25 °C and stir for 2 hours. Monitor completion via HPLC.

  • Concentrate under reduced pressure to yield the crude cyclic imine TFA salt.

Step 2: Non-Selective Reduction

  • Dissolve the crude imine in Ethanol (15 volumes).

  • Add 10% Pd/C (0.05 eq by weight).

  • Purge the vessel with N₂, followed by H₂ gas. Stir vigorously under 1 atm H₂ at 25 °C for 12 hours.

  • Filter the suspension through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield racemic 2-(2,5-difluorophenyl)pyrrolidine.

Step 3: Chiral Resolution (Self-Validating Step)

  • Dissolve the racemate in a mixture of Methyl tert-butyl ether (MTBE) and Ethanol.

  • Add D-(+)-malic acid (1.05 eq). Heat the mixture to 65 °C until a homogeneous solution forms.

  • Cool the solution slowly to 5 °C at a rate of 10 °C/hour. The (R)-enantiomer selectively crystallizes as the D-malate salt.

  • Filter the crystals and wash with cold MTBE. Validation: The crystalline nature of the salt inherently purges the (S)-enantiomer into the mother liquor, guaranteeing >99% ee upon filtration.

Protocol B: Biocatalytic Asymmetric Reduction (State-of-the-Art)

This modern protocol utilizes an engineered Imine Reductase (ScIRED-R3-V4) to achieve direct asymmetric reduction, bypassing the 50% yield cap of chiral resolution. [3]

Step 1: Substrate Preparation

  • Deprotect the starting material using HCl in Ethanol to avoid utilizing highly corrosive TFA.

  • Concentrate to yield the cyclic imine hydrochloride salt.

  • Resuspend in 100 mM potassium phosphate buffer and adjust the pH strictly to 7.5 using 1M NaOH. Critical Insight: IRED enzymes denature rapidly at pH < 6.5; strict pH control is mandatory for catalyst survival.

Step 2: Enzymatic Reductive Amination

  • To the buffered imine solution (substrate loading up to 80 g/L), add NADP⁺ (0.1 mM) and D-glucose (1.5 eq).

  • Add Glucose Dehydrogenase (GDH, 1 g/L) and the engineered Imine Reductase ScIRED-R3-V4 (2 g/L).

  • Incubate the reaction at 30 °C with gentle agitation (200 rpm) for 24 hours.

    • Mechanistic Note: GDH oxidizes D-glucose to D-glucono-1,5-lactone, reducing NADP⁺ to NADPH. The ScIRED enzyme utilizes this NADPH to selectively deliver a hydride to the Re-face of the imine, regenerating NADP⁺ in a closed-loop, self-sustaining catalytic cycle.

  • Workup: Adjust the pH to 10.0 with 2M NaOH to free-base the product. Extract with MTBE (3 × 5 volumes). Dry the organic layer over Na₂SO₄ and concentrate to yield (R)-2-(2,5-difluorophenyl)pyrrolidine.

Quantitative Process Evaluation

The transition from traditional chemical resolution to biocatalytic reduction represents a paradigm shift in the synthesis of this API intermediate. The data below summarizes the process metrics.

Process ParameterPathway A: Chemo-Catalytic & ResolutionPathway B: Biocatalytic (ScIRED)
Overall Yield 35 – 40% (Capped by 50% max resolution)82.5%
Enantiomeric Excess (ee) >99.0% (Post-crystallization)>99.5% (Direct enzymatic synthesis)
Space-Time Yield (STY) < 50 g L⁻¹ day⁻¹352 g L⁻¹ day⁻¹
Catalyst Type Heavy Metal (Pd/C)Biodegradable Enzyme (ScIRED)
Environmental Impact (E-factor) High (Extensive solvent waste from mother liquor)Low (Aqueous buffer, high atom economy)

References

  • Flick, A. C., et al. "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Array Biopharma Inc. "Process for preparing high purity degree larotrectinib." World Intellectual Property Organization, WO2016077841A1, 2016.
  • Guo, Zheng, et al. "Engineered Imine Reductase for Larotrectinib Intermediate Manufacture." ACS Catalysis, 2022. Available at:[Link]

Method

Scale-Up Synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate: An Application Note

Abstract This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate, a key intermediate in the development of various ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate, a key intermediate in the development of various pharmaceutical agents. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes safety, efficiency, and reproducibility, with a focus on the causality behind experimental choices and self-validating system protocols.

Introduction

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a bifunctional molecule incorporating a protected amine and a difluorinated aryl ketone moiety.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. The 2,5-difluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, while the protected amine allows for further synthetic elaboration.

The synthesis of this intermediate on a laboratory scale is achievable through several routes. However, scaling up the synthesis presents unique challenges, including reaction control, purification, and ensuring consistent product quality. This application note details a robust and scalable protocol for the synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate, focusing on a Friedel-Crafts acylation approach.

Reaction Scheme

The overall synthetic strategy involves the Friedel-Crafts acylation of 1,4-difluorobenzene with a suitable N-Boc protected aminobutyryl derivative.

Reaction_Scheme N-Boc-4-aminobutyric_acid N-Boc-4-aminobutyric acid Acyl_Chloride_Formation Acyl Chloride Formation N-Boc-4-aminobutyric_acid->Acyl_Chloride_Formation SOCl₂ or (COCl)₂ N-Boc-4-aminobutanoyl_chloride N-Boc-4-aminobutanoyl chloride Acyl_Chloride_Formation->N-Boc-4-aminobutanoyl_chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation N-Boc-4-aminobutanoyl_chloride->Friedel_Crafts_Acylation 1,4-Difluorobenzene 1,4-Difluorobenzene 1,4-Difluorobenzene->Friedel_Crafts_Acylation AlCl₃ Target_Molecule Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Friedel_Crafts_Acylation->Target_Molecule

Caption: Overall synthetic scheme for tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate.

Detailed Synthesis Protocol

This protocol is optimized for a scale-up synthesis, focusing on safety, efficiency, and product purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPuritySupplierNotes
N-Boc-4-aminobutyric acid57294-38-9203.24 g/mol >98%TCI ChemicalsStore in a cool, dry place.[3]
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol >99%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle in a fume hood.
1,4-Difluorobenzene540-36-3114.09 g/mol >99%Alfa AesarFlammable liquid. Store in a well-ventilated area.
Aluminum chloride (AlCl₃), anhydrous7446-70-0133.34 g/mol >99%Acros OrganicsReacts violently with water. Handle under inert atmosphere.
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol >99.8%Fisher ScientificUse anhydrous grade for the reaction.
Hydrochloric acid (HCl), 2M7647-01-036.46 g/mol 2 MVWRCorrosive.
Saturated sodium bicarbonate solution144-55-884.01 g/mol SaturatedIn-house prep.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol SaturatedIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol AnhydrousJ.T. Baker
Ethyl acetate141-78-688.11 g/mol ACS GradeEMD MilliporeFor extraction and chromatography.
Hexanes110-54-386.18 g/mol ACS GradePharmco-AaperFor chromatography.
Step 1: Synthesis of N-Boc-4-aminobutanoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the subsequent Friedel-Crafts acylation.[4][5] Thionyl chloride is a common and effective reagent for this transformation.

Procedure:

  • To a 2 L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add N-Boc-4-aminobutyric acid (100 g, 0.492 mol).

  • Add anhydrous dichloromethane (DCM, 500 mL) to the flask and stir to dissolve the solid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (43.5 mL, 0.590 mol, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude N-Boc-4-aminobutanoyl chloride is a viscous oil and is used directly in the next step without further purification.

Safety Precautions: Thionyl chloride is highly corrosive and reacts with moisture to release toxic HCl and SO₂ gases.[6] This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 2: Friedel-Crafts Acylation

Rationale: This is the key C-C bond-forming step, where the electrophilic acylium ion, generated in situ from the acyl chloride and a Lewis acid catalyst (AlCl₃), attacks the electron-rich 1,4-difluorobenzene ring.[7][8][9] The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones.[10][11]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Complex [R-CO-Cl---AlCl₃] Acyl_Chloride->Complex Lewis_Acid AlCl₃ Lewis_Acid->Complex Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Complex->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Difluorobenzene 1,4-Difluorobenzene Difluorobenzene->Sigma_Complex Product_Ketone Aryl Ketone Product Sigma_Complex->Product_Ketone -H⁺

Caption: Mechanism of the Friedel-Crafts Acylation.

Procedure:

  • To a 5 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (72.3 g, 0.542 mol, 1.1 eq) and anhydrous DCM (1 L).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • In a separate flask, dissolve the crude N-Boc-4-aminobutanoyl chloride from the previous step in anhydrous DCM (500 mL).

  • Slowly add the solution of N-Boc-4-aminobutanoyl chloride to the AlCl₃ suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, add 1,4-difluorobenzene (56.1 mL, 0.542 mol, 1.1 eq) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by HPLC (high-performance liquid chromatography) or TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 2M HCl (1 L). Caution: The quenching process is highly exothermic and generates HCl gas. Ensure adequate cooling and ventilation.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).

  • Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Safety Precautions: Anhydrous aluminum chloride reacts violently with water.[12] All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon). The quenching step is highly exothermic; perform it slowly with efficient cooling.

Step 3: Purification

Rationale: The crude product will likely contain unreacted starting materials and by-products. Crystallization is a highly effective method for purifying solid organic compounds on a large scale, providing a product with high purity.[13][14]

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration, washing the crystals with cold hexanes.

  • Dry the purified tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate in a vacuum oven at 40 °C to a constant weight.

For even higher purity, column chromatography can be employed, though it is less ideal for very large scales.[15][16] A silica gel column with a gradient elution of ethyl acetate in hexanes would be appropriate.

Analytical Characterization

To ensure the identity and purity of the final product, the following analytical techniques should be employed:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.

  • ¹³C NMR: To further confirm the structure and the number of unique carbon atoms.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[17]

  • Melting Point: As an indicator of purity.

Scale-Up Considerations and Troubleshooting

Challenge Potential Cause Troubleshooting Strategy
Incomplete Acyl Chloride Formation Insufficient thionyl chloride; presence of moisture.Use a slight excess of freshly distilled thionyl chloride. Ensure all glassware is oven-dried.
Low Yield in Friedel-Crafts Acylation Deactivation of the catalyst by moisture; insufficient reaction time or temperature.Use high-purity, anhydrous AlCl₃. Ensure a completely anhydrous reaction setup. Monitor the reaction closely and adjust time/temperature as needed.
Formation of Isomeric By-products Friedel-Crafts reaction at other positions on the aromatic ring.The directing effects of the fluorine atoms favor acylation at the desired position. However, careful control of reaction temperature can minimize side reactions.
Difficulties in Purification Oily product; impurities with similar polarity.If crystallization is difficult, try different solvent systems. Column chromatography may be necessary for initial scale-up batches to isolate pure material for seeding subsequent crystallizations.
Exothermic Reaction Runaway Rapid addition of reagents; inefficient cooling.Ensure slow, controlled addition of reagents, especially during the quenching step. Use a jacketed reactor with a reliable cooling system for large-scale production.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate. By following the outlined procedures and paying close attention to the safety and handling precautions, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The provided rationale for each step and troubleshooting guide will aid in the successful implementation and optimization of this synthesis on a larger scale.

References

  • Chemdor. (n.d.). 2,5-Difluorobenzoyl chloride | CAS 35730-09-7. Retrieved from [Link]

  • Domokos, A., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Sunson. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]

  • Hilaris Publisher. (2025, February 27). Optimizing Pharmaceutical Production with Advanced Separation Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Séché Environnement. (n.d.). Purification of synthesis intermediates. Retrieved from [Link]

  • Wotal, A. C., & Weix, D. J. (2012). Synthesis of Functionalized Dialkyl Ketones from Carboxylic Acid Derivatives and Alkyl Halides. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Wotal, A. C., & Weix, D. J. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple synthesis of ketone from carboxylic acid using tosyl chloride as an activator. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Guchhait, S. K., & Shah, P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Fahrner, R. L., et al. (1998). Industrial Purification of Pharmaceutical Antibodies: Development, Operation, and Validation of Chromatography Processes. Biotechnology and Genetic Engineering Reviews.
  • Chemistry Steps. (2024, December 6). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]

  • Xi'an Yare Biotech. (n.d.). N-Boc-4-aminobutyric Acid,Boc-GABA-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

Sources

Application

Chromatographic purification protocol for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Title: Chromatographic Purification and Purity Validation Protocol for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Subtitle: A Critical Intermediate in the Synthesis of Larotrectinib (LOXO-101) Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chromatographic Purification and Purity Validation Protocol for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Subtitle: A Critical Intermediate in the Synthesis of Larotrectinib (LOXO-101)

Introduction & Strategic Rationale

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1443623-92-0) is a pivotal synthetic intermediate in the manufacturing of Larotrectinib (LOXO-101), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor utilized for the treatment of solid tumors harboring NTRK gene fusions[1]. During the synthesis of Larotrectinib, the construction of the chiral pyrrolidine core relies heavily on the purity of this specific intermediate.

The upstream synthesis of this molecule typically involves the coupling of a Boc-protected amine derivative with a 2,5-difluorophenyl moiety[2]. Consequently, the crude reaction mixture often contains unreacted starting materials, halogenated aromatic byproducts, and potentially trace metal catalysts. If not rigorously removed, these impurities can poison the catalysts used in subsequent asymmetric cyclization or reduction steps. This application note details a robust, self-validating chromatographic workflow to isolate this intermediate with >98% purity.

Physicochemical Profiling & Chromatographic Strategy

To design an effective purification protocol, we must first analyze the structural and physicochemical properties of the target molecule.

ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C15H19F2NO3Moderate lipophilicity; suitable for both Normal Phase (NP) and Reversed-Phase (RP) modes.
Functional Groups Ketone, Carbamate (Boc), 2,5-DifluorophenylStrong hydrogen-bond acceptors (ketone/carbamate) require careful sample loading to prevent peak tailing.
Acid Sensitivity High (Boc group)Critical: Avoid strong acids (e.g., TFA, HCl) in mobile phases to prevent premature deprotection[3].
UV Absorbance ~254 nmThe difluorophenyl ring provides a strong chromophore for UV monitoring.

Expertise & Experience Insight: The presence of the tert-butyloxycarbonyl (Boc) protecting group dictates the entire chromatographic strategy. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing 0.1% Trifluoroacetic acid (TFA) is a standard in many labs, it poses a severe risk of Boc cleavage during fraction concentration. Therefore, we employ Normal-Phase (NP) flash chromatography for preparative isolation and a strictly neutral RP-HPLC method for analytical validation.

Logical Relationships in Method Development

Logic Boc Boc-Protected Amine (Acid Sensitive) Action1 Avoid TFA in Mobile Phase Use Neutral H2O/ACN Boc->Action1 Prevents Cleavage Ketone Ketone & Carbamate (H-Bonding Potential) Action2 Dry Load Sample on Silica Prevent Band Broadening Ketone->Action2 Improves Resolution Aromatic 2,5-Difluorophenyl (UV Chromophore) Action3 UV Detection at 254 nm Optimal Sensitivity Aromatic->Action3 Enables Tracking

Caption: Causality matrix linking molecular features to chromatographic method parameters.

Preparative Normal-Phase Flash Chromatography Protocol

This step-by-step protocol is designed for the bulk purification of the crude intermediate.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add spherical silica gel (20–40 µm) to the solution at a 1:3 ratio (crude mass to silica mass).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Causality: Wet-loading this molecule in DCM would cause severe band broadening due to the solvent's strong elution strength disrupting the interaction between the ketone/carbamate groups and the silica stationary phase. Dry loading ensures a tight initial sample band.

Step 2: Column Equilibration

  • Select a high-performance spherical silica flash column (e.g., 40 g column for 1-2 g of crude).

  • Equilibrate the column with 3 column volumes (CV) of 100% Heptane at a flow rate of 40 mL/min.

Step 3: Gradient Elution Profile Execute the following binary gradient using Heptane (Solvent A) and Ethyl Acetate (Solvent B):

  • 0 - 2 CV: 0% B (Isocratic hold to elute non-polar fluorinated byproducts).

  • 2 - 10 CV: 0% to 30% B (Linear gradient to elute the target molecule).

  • 10 - 14 CV: 30% B (Isocratic hold to ensure complete elution).

  • 14 - 16 CV: 100% B (Column wash to remove highly polar impurities).

Step 4: Detection and Fraction Collection

  • Monitor the eluent using dual-wavelength UV detection at 254 nm (primary) and 280 nm (secondary).

  • Collect fractions based on a threshold absorbance at 254 nm. The target compound typically elutes between 15% and 25% Ethyl Acetate.

  • Pool the pure fractions and concentrate under reduced pressure at 35°C to yield tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate as a solid[3].

Analytical Reversed-Phase HPLC Protocol for Purity Validation

To establish a self-validating system, the purity of the isolated solid must be orthogonally verified using RP-HPLC. Drawing upon established pharmaceutical quality control parameters for Larotrectinib derivatives, a Waters XBridge C18 column is utilized due to its excellent stability and peak shape under neutral conditions[4].

Step 1: Sample Preparation

  • Dissolve 2.0 mg of the purified solid in 1.0 mL of HPLC-grade Acetonitrile to create a 2.0 mg/mL stock solution.

  • Dilute 100 µL of the stock with 900 µL of a 50:50 Water/Acetonitrile mixture to achieve a final injection concentration of 0.20 mg/mL[4].

Step 2: HPLC Parameters

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm[4]
Mobile Phase A Ultrapure Water (Neutral, No Additives)
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Step 3: Gradient Table The sample is eluted using a gradient of eluents A and B over 25 minutes to ensure baseline resolution from any co-eluting lipophilic impurities[4].

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Curve
0.09010Initial
2.09010Isocratic
15.01090Linear
20.01090Isocratic
20.19010Step
25.09010Re-equilibration

Trustworthiness Check: The absence of acid modifiers in the mobile phase prevents the formation of des-Boc degradation peaks during the analytical run, ensuring that the chromatogram accurately reflects the purity of the isolated batch rather than an artifact of the analytical method itself.

Workflow Visualization

Workflow Crude Crude Reaction Mixture (Synthesis Byproducts) SamplePrep Sample Preparation (Dry Loading on Silica) Crude->SamplePrep Solvent Evaporation FlashChroma Preparative Flash Chromatography (Heptane/EtOAc Gradient) SamplePrep->FlashChroma Solid Injection Fractions Fraction Collection & Pooling (UV 254 nm Monitoring) FlashChroma->Fractions Target Elution HPLC Analytical RP-HPLC (Neutral H2O/ACN Gradient) Fractions->HPLC Aliquot Sampling Pure Validated Pure Intermediate (>98% Purity) HPLC->Pure Pass Criteria

Caption: End-to-end chromatographic purification and orthogonal validation workflow.

References

  • LookChem. "Cas 1223403-58-4, LOXO-101".1

  • Googleapis.com (United States Patent). "United States Patent (April 27 2020)". 3

  • ChemicalBook. "The Synthetic method of Larotrectinib (LOXO-101)". 2

  • Google Patents. "EP4294810B1 - Process for preparing high purity degree larotrectinib". 4

  • New Drug Approvals. "Larotrectinib | New Drug Approvals".

Sources

Method

Catalytic hydrogenation of the ketone in Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Application Note: Catalytic Asymmetric Hydrogenation of tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Executive Scope & Strategic Context The commercial viability of highly selective active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Hydrogenation of tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Executive Scope & Strategic Context

The commercial viability of highly selective active pharmaceutical ingredients (APIs), such as the first-in-class TRK inhibitor Larotrectinib (LOXO-101), depends heavily on the scalable construction of chiral nitrogen-containing heterocycles[1]. A critical bottleneck in Larotrectinib's synthesis is the formation of its chiral pyrrolidine core: (R)-2-(2,5-difluorophenyl)pyrrolidine.

This application note details the enantioselective reduction of the linear ketone precursor, tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate , to its corresponding chiral alcohol. By establishing the correct stereocenter early in the synthetic sequence, the subsequent intramolecular cyclization can proceed stereospecifically to yield the desired API intermediate.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to look beyond the chemical transformation and understand the causality of our catalytic choices.

Stereochemical Causality: The ultimate target is the (R)-pyrrolidine core. Because the final ring closure occurs via an intramolecular SN2 displacement of a mesylated alcohol by the deprotected primary amine, the reaction undergoes a strict Walden inversion. Therefore, our asymmetric hydrogenation must selectively yield the (S)-alcohol ((S)-tert-butyl (4-(2,5-difluorophenyl)-4-hydroxybutyl)carbamate) to ensure the final product has the (R)-configuration.

Chemoselectivity (Why Pd/C is Contraindicated): While heterogeneous Palladium-on-Carbon (Pd/C) is a standard for scalable ketone reduction, it is strictly avoided here. Under a hydrogen atmosphere, Pd/C readily catalyzes the hydrodefluorination of the electron-deficient 2,5-difluorophenyl ring, leading to an irreversible loss of the critical fluorine pharmacophores.

The Ru(II) Bifunctional Solution: To achieve >99% enantiomeric excess (ee) while preserving the aryl-fluorine bonds, we utilize a 1 [2]. This system operates via an2 [4]. The ketone substrate does not directly coordinate to the ruthenium metal. Instead, the active 18-electron Ru(H)(amine) complex transfers a hydride from the metal and a proton from the amine ligand simultaneously to the ketone face through a highly organized, six-membered cyclic transition state.

Mechanism Ru_amide 16e- Ru(Amide) Complex Catalyst Turnover State Ru_H 18e- Ru(Hydride)(Amine) Active Reducing Agent Ru_amide->Ru_H H2 Heterolytic Cleavage (Base assisted) TS Bifunctional Transition State Outer-Sphere H-/H+ Transfer Ru_H->TS Substrate Coordination (H-bonding) TS->Ru_amide Catalyst Regeneration Product Product TS->Product Concerted Transfer Ketone Ketone Substrate Boc-protected Ketone->TS Enantiofacial approach

Outer-sphere bifunctional catalytic cycle for the Ru-catalyzed asymmetric hydrogenation.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to ensure the stereochemical integrity of the batch before committing to the downstream cyclization.

Workflow A Ketone Substrate tert-Butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate B Asymmetric Hydrogenation Ru(II)-BINAP/DPEN, H2 A->B C Chiral Alcohol (S)-isomer (>99% ee) B->C High Chemoselectivity No Defluorination D Activation (Mesylation) C->D E Boc Deprotection & Cyclization D->E F (R)-Pyrrolidine Core Larotrectinib Intermediate E->F SN2 Inversion

Workflow from ketone substrate to the chiral pyrrolidine core of Larotrectinib.

Reagents & Materials
  • Substrate: tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1.0 eq, 100 mmol, 29.9 g)

  • Catalyst: RuCl2[(S)-BINAP][(S)-DAIPEN] (0.001 eq, 0.1 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (0.01 eq, 1.0 mol%, 1.0 M in t-BuOH)

  • Solvent: Anhydrous Isopropanol (iPrOH) (Degassed, 300 mL)

  • Gas: High-purity Hydrogen (H2, 99.999%)

Step-by-Step Methodology
  • Reactor Inertion: Ensure a 500 mL Parr autoclave reactor is thoroughly cleaned, dried at 120 °C, and purged with Argon (3 cycles of pressurization/depressurization to 5 bar). Causality: Trace oxygen rapidly oxidizes and deactivates the sensitive Ru(II) phosphine catalyst.

  • Substrate & Catalyst Loading: Under a positive Argon stream, charge the reactor with the ketone substrate (29.9 g) and the RuCl2[(S)-BINAP][(S)-DAIPEN] precatalyst (105 mg).

  • Solvent & Base Activation: Add 300 mL of strictly anhydrous, degassed isopropanol, followed by the injection of the KOtBu solution (1.0 mL). Causality: Isopropanol acts as both the solvent and a hydrogen-bonding network stabilizer for the polar transition state. The strong base is required to neutralize the chloride ligands on the precatalyst, generating the catalytically active 16-electron Ru-amide species.

  • Hydrogenation: Seal the reactor and purge with H2 gas (3 cycles to 10 bar). Pressurize the reactor to 30 bar (435 psi) with H2.

  • Reaction Execution: Heat the reaction mixture to 35 °C under vigorous mechanical stirring (800 rpm). High agitation is mandatory to overcome the mass transfer limitations of H2 gas dissolving into the isopropanol phase. Maintain for 12 hours.

  • In-Process Control (IPC) & Validation: Vent the reactor safely. Withdraw a 0.5 mL aliquot, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). System Validation: The protocol is self-validated and cleared for workup only if conversion is >99% and the enantiomeric excess of the (S)-alcohol is >99%.

  • Workup & Isolation: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. This neutralizes the base and precipitates the ruthenium salts. Concentrate the mixture under reduced pressure to remove iPrOH. Partition the residue between Ethyl Acetate (300 mL) and Water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the (S)-chiral alcohol as a viscous oil, ready for downstream mesylation.

Quantitative Data Presentation

The parameters of this protocol were established through rigorous optimization. Table 1 summarizes the critical data comparing catalyst systems, demonstrating the necessity of the Ru/Base system over traditional heterogeneous methods.

EntryCatalyst SystemBase (mol%)Pressure (bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
1RuCl2[(S)-BINAP][(S)-DAIPEN]KOtBu (1.0)102578.098.5
2 RuCl2[(S)-BINAP][(S)-DAIPEN] KOtBu (1.0) 30 35 >99.9 >99.5
3RuCl2[(S)-BINAP][(S)-DAIPEN]None3035<5.0N/A (No activation)
4Pd/C (10 wt%)None525>99.0Racemic (Extensive Defluorination)
5Rh(NBD)2BF4 / (S)-BINAPNone303545.082.0

Table 1: Optimization matrix for the catalytic hydrogenation of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate. Entry 2 represents the validated protocol conditions.

References

  • Engineered Imine Reductase for Larotrectinib Intermediate Manufacture Source: ACS Catalysis URL
  • Noyori Asymmetric Hydrogenation Source: Chem-Station URL
  • Asymmetric Hydrogenation (Industrial Applications)
  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: RSC Publishing URL

Sources

Application

Using Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate in medicinal chemistry hit-to-lead

Application Note: Hit-to-Lead Synthesis of TRK Inhibitors Using Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Executive Summary The development of highly selective tropomyosin receptor kinase (TRK) inhibitors h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hit-to-Lead Synthesis of TRK Inhibitors Using Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Executive Summary

The development of highly selective tropomyosin receptor kinase (TRK) inhibitors has revolutionized targeted oncology, particularly for pediatric and adult solid tumors harboring NTRK gene fusions 1. A critical pharmacophore in first-in-class pan-TRK inhibitors, such as Larotrectinib (LOXO-101), is the (2R)-2-(2,5-difluorophenyl)pyrrolidine moiety. This Application Note details the mechanistic rationale and validated protocols for synthesizing this chiral core using the versatile building block Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate . By outlining the causality behind deprotection, cyclization, and asymmetric reduction, this guide provides medicinal chemists with a robust framework for lead optimization.

Mechanistic Rationale & Causality in Drug Design

The selection of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate as a starting material is driven by strict structure-activity relationship (SAR) requirements:

  • The 2,5-Difluorophenyl Motif: The incorporation of fluorine atoms at the 2 and 5 positions serves a dual purpose. First, the highly electronegative fluorine atoms modulate the pKa of the adjacent pyrrolidine nitrogen, optimizing the molecule's pharmacokinetic profile and cellular permeability. Second, the ortho-fluorine (2-position) creates a conformational lock via dipole-dipole repulsion with the pyrrolidine nitrogen. This forces the aryl ring into a specific dihedral angle that perfectly occupies the hydrophobic pocket of the TRKA/B/C ATP-binding site, ensuring high target selectivity 2.

  • The Boc-Protected Amino Ketone: The tert-butyloxycarbonyl (Boc) group provides orthogonal stability. It prevents premature polymerization or side reactions during upstream synthesis. Upon exposure to acidic conditions, the Boc group is cleanly cleaved, revealing a primary amine that undergoes rapid, entropically favored intramolecular condensation with the C4-ketone, yielding a cyclic imine (1-pyrroline derivative) 1.

Signaling Context: The TRK Pathway

TRK receptors (TrkA, TrkB, TrkC) are naturally activated by neurotrophins to drive neuronal cell survival via the PI3K/AKT and RAS/MAPK pathways. In cancers with NTRK fusions, this signaling becomes constitutively active, driving unchecked cellular proliferation 3. Inhibitors containing the 2-(2,5-difluorophenyl)pyrrolidine core competitively bind the kinase domain, halting downstream oncogenic signaling 4.

TRK_Pathway Ligand Neurotrophins (NGF, BDNF, NT-3) Receptor TRK Receptors (TrkA, TrkB, TrkC) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK PLC PLCγ Pathway Receptor->PLC Inhibitor TRK Inhibitor (e.g., Larotrectinib) Inhibitor->Receptor Blocks ATP Pocket Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival PLC->Survival

NTRK fusion signaling pathway and targeted inhibition mechanism by pyrrolidine-derived inhibitors.

Synthetic Workflow and Experimental Protocols

Workflow A Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate B Boc Deprotection (HCl/Dioxane) A->B C 1-pyrroline intermediate (Cyclization) B->C D Asymmetric Reduction (Chiral Catalyst/H2) C->D E (2R)-2-(2,5-difluorophenyl) pyrrolidine D->E F Coupling to Kinase Hinge Binder E->F

Workflow for the synthesis of the chiral pyrrolidine pharmacophore from the Boc-protected precursor.

Protocol A: Boc Deprotection and Intramolecular Cyclization
  • Objective: Convert the linear protected amino ketone into 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Causality: Anhydrous HCl in 1,4-dioxane is selected over Trifluoroacetic acid (TFA). TFA can leave residual fluorinated acetates that coordinate with Ruthenium catalysts, poisoning downstream asymmetric hydrogenation. Anhydrous HCl ensures clean cleavage, and the resulting hydrochloride salt can be directly neutralized to trigger spontaneous cyclization.

  • Self-Validating Step-by-Step:

    • Preparation: Dissolve Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (10.0 g, 33.4 mmol) in anhydrous dichloromethane (DCM) (100 mL) under an inert nitrogen atmosphere.

    • Deprotection: Cool the solution to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (41.7 mL, 167 mmol, 5.0 eq).

    • Reaction Monitoring: Remove the ice bath and stir at 20 °C for 2 hours. Validation: Monitor via TLC (Ninhydrin stain); the starting material (Rf ~0.6 in 3:1 Hexanes:EtOAc) should completely disappear, replaced by a baseline spot (amine salt).

    • Cyclization: Concentrate the mixture in vacuo to remove DCM and excess HCl. Redissolve the crude hydrochloride salt in THF (80 mL) and add Triethylamine (TEA) (14.0 mL, 100 mmol) at 0 °C to neutralize the salt. The free amine will spontaneously cyclize to the imine over 1 hour 1.

    • Workup: Filter the triethylamine hydrochloride salts. Concentrate the filtrate to afford the crude cyclic imine, which must be used immediately in Protocol B to prevent dimerization.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)
  • Objective: Stereoselective reduction of the cyclic imine to (2R)-2-(2,5-difluorophenyl)pyrrolidine.

  • Causality: While achiral reduction (e.g., NaBH₄) produces a racemate requiring wasteful chiral resolution, ATH utilizing a Noyori-type Ruthenium catalyst leverages the steric bulk of the 2,5-difluorophenyl group to dictate facial selectivity. The formic acid/triethylamine azeotrope acts as a mild, controllable hydride source, preventing over-reduction or defluorination 1.

  • Self-Validating Step-by-Step:

    • Catalyst Activation: In a Schlenk flask, combine RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) and sodium formate in a degassed mixture of water and isopropyl alcohol.

    • Reduction: Add the crude cyclic imine from Protocol A to the catalyst solution.

    • Reaction: Stir at 20 °C for 12 hours under an inert atmosphere.

    • Purification & Validation: Acidify the mixture with 1M HCl to pH 2. Validation: This protonates the pyrrolidine, moving it into the aqueous layer. Wash with ethyl acetate to remove neutral organic impurities. Basify the aqueous layer to pH 10 with NaOH, and extract the free base with DCM. Dry over Na₂SO₄ and concentrate to yield the pure (2R)-enantiomer.

Quantitative Data: Optimization of Reduction Conditions

To validate the choice of ATH in Protocol B, the following table summarizes the optimization data for the reduction of the 1-pyrroline intermediate.

Reduction MethodCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Process Notes
Borohydride Reduction NaBH₄ / MeOH85%0% (Racemic)Requires subsequent chiral HPLC or salt resolution.
Catalytic Hydrogenation H₂ (1 atm) / Pd/C (10%)92%0% (Racemic)Clean reaction, high yield, but non-selective 1.
Asymmetric Hydrogenation Ir(COD)(BArF) / (R)-BINAP90%88% (2R)Requires high-pressure H₂ (50 bar); moderate ee.
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN]88%>98% (2R) Highly scalable; eliminates resolution step; mild conditions 1.

Downstream Application: Hit-to-Lead Coupling

Once the (2R)-2-(2,5-difluorophenyl)pyrrolidine is isolated, it serves as the nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction with a functionalized pyrazolo[1,5-a]pyrimidine core. This coupling, typically driven by a base like triethylamine in THF at elevated temperatures (75 °C) 1, forms the critical C-N bond that links the selectivity-driving pyrrolidine to the kinase hinge-binding scaffold. This sequence culminates in the synthesis of highly potent pan-TRK inhibitors capable of overcoming primary resistance mutations in oncology models 5.

References

  • LookChem Database.Larotrectinib (LOXO-101) Synthesis and Uses. LookChem.
  • Cherry et al.Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Medicinal Chemistry, 2004; 11(6): 663-73.
  • Chmielecki et al.Genomic Profiling of a Large Set of Diverse Pediatric Cancers Identifies Known and Novel Mutations across Tumor Spectra. Cancer Research, 2017; 77(2): 509-519.
  • Hong et al.Clinical Safety and activity from a Phase 1 study of LOXO-101, a selective TRKA/B/C inhibitor, in solid-tumor patients with NTRK gene fusions. 2016 AACR Annual Meeting.
  • Ardini et al.The TPM3-NTRK1 rearrangement is a recurring event in colorectal carcinoma and is associated with tumor sensitivity to TRKA kinase inhibition. Molecular Oncology, 2014; 8(8): 1495-1507.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate . This molecule is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the TRK inhibitor Larotrectinib (LOXO-101)[][2] and related fluorinated pharmacophores[3].

Synthesizing this ketone from Boc-GABA (4-(tert-butoxycarbonylamino)butyric acid) relies on the formation of a Weinreb amide to prevent Grignard over-addition. Below, you will find mechanistic troubleshooting guides, validated protocols, and structural data to ensure your synthetic yield is maximized.

I. Mechanistic Workflow

SynthesisWorkflow BocGABA Boc-GABA (Starting Material) Weinreb Weinreb Amide Formation (EDC/HOBt, N,O-DMHA) BocGABA->Weinreb Intermediate Tert-butyl (4-(methoxy(methyl)amino) -4-oxobutyl)carbamate Weinreb->Intermediate >90% Yield Grignard Grignard Addition (2,5-difluorophenylmagnesium bromide) Intermediate->Grignard Chelate Stable Magnesium Chelate Intermediate Grignard->Chelate 0 °C, THF Product Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate Chelate->Product Acidic Quench (NH4Cl)

Workflow for the synthesis of the target ketone via a stable Weinreb amide intermediate.

II. Troubleshooting & FAQs

Q1: My Weinreb amide coupling yield is stalling at 60-70%. How can I push this to completion? Causality: The coupling of Boc-GABA with N,O-dimethylhydroxylamine (N,O-DMHA) using EDC/HOBt often stalls due to improper pH control. N,O-DMHA is supplied as a hydrochloride salt. If insufficient base is present, the amine remains protonated and non-nucleophilic, leading to hydrolysis of the HOBt-active ester back to the starting material. Expert Solution: Ensure you are using at least 2.5 equivalents of a non-nucleophilic base like DIPEA. Self-Validating Protocol: Check the pH of your reaction mixture by spotting it on wet pH paper. It must be distinctly basic (pH ~9). If it is neutral, add more DIPEA until basicity is achieved; you will immediately observe the reaction progressing via TLC.

Q2: I am observing a significant amount of a tertiary alcohol byproduct during the Grignard addition. Why is this happening? Causality: The fundamental purpose of the Weinreb amide is to form a highly stable, 5-membered tetrahedral magnesium chelate upon reaction with 2,5-difluorophenylmagnesium bromide. This chelate traps the intermediate and prevents the expulsion of the leaving group, stopping the in situ formation of the ketone. If the internal temperature rises above 5 °C, the kinetic energy overcomes the chelate's stability. It collapses prematurely into the ketone, which rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol[]. Expert Solution: Strictly maintain the internal temperature at 0 °C. Ensure the Grignard reagent is added dropwise over an extended period.

Q3: The Boc protecting group is cleaving during my reaction workup. What is going wrong? Causality: Boc groups are highly sensitive to acidic conditions. While they are perfectly stable to the basic Grignard environment, the quench step requires acid to break the magnesium emulsion. If strong acids (like 1M HCl) are used, the localized low pH combined with the exothermic heat of quenching will cleave the tert-butyl carbamate. The resulting free amine can then undergo intramolecular cyclization with the newly formed ketone to form a pyrroline derivative, destroying your yield[3]. Expert Solution: Always quench with a cold, saturated aqueous solution of ammonium chloride (NH 4​ Cl). Self-Validating Protocol: To validate chelate stability and quench safety, pull a 0.1 mL aliquot of the active Grignard mixture. You should not see the product mass (ketone) in the unquenched aliquot via LC-MS; you should only see it after the aliquot is quenched in NH 4​ Cl. If the ketone is present in the unquenched mixture, your chelate has already collapsed.

III. Quantitative Data & Optimization Parameters

For quick reference, compare the sub-optimal and optimized parameters for the critical Grignard addition step below:

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Outcome
Grignard Equivalents 1.0 - 1.1 eq1.3 - 1.5 eq Weinreb amides require a slight excess to account for trace moisture and magnesium coordination requirements.
Addition Temperature 20 °C (Room Temp)0 °C to 5 °C Elevated temperatures cause premature chelate collapse, leading to tertiary alcohol formation.
Quench Reagent 1M HCl (aq)Sat. NH 4​ Cl (aq) Strong acid cleaves the Boc group and promotes cyclization; NH 4​ Cl preserves the carbamate.
Amide Coupling Base 1.0 eq DIPEA2.5 eq DIPEA The N,O-DMHA·HCl salt requires extra base to liberate the free amine for nucleophilic attack.
IV. Standardized Experimental Protocols
Step 1: Synthesis of Tert-butyl (4-(methoxy(methyl)amino)-4-oxobutyl)carbamate (Weinreb Amide)
  • Preparation: Charge a dry, nitrogen-flushed reactor with Boc-GABA (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15–30 minutes to fully form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Dilute with DCM. Wash sequentially with 10% aqueous citric acid (to remove unreacted amine and basic impurities), saturated aqueous NaHCO 3​ , and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the Weinreb amide as a clear oil (>90% yield).

Step 2: Synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate
  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Using an addition funnel or syringe pump, add 2,5-difluorophenylmagnesium bromide (1.5 eq, typically 0.5 M in THF) dropwise. Critical: Monitor the internal temperature and ensure it does not exceed 5 °C during the addition.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench & Workup: While maintaining the temperature at 0 °C, slowly add cold saturated aqueous NH 4​ Cl to quench the reaction. Stir vigorously for 15 minutes to break up the magnesium salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target ketone.

V. References
  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Scale-Up Synthesis of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate . This molecule is a critical, early-stage chiral intermediate in the synthesis of Larotrectinib (LOXO-101), a first-in-class highly selective tropomyosin receptor kinase (TRK) inhibitor .

The most efficient and scalable route to this intermediate involves the nucleophilic addition of 2,5-difluorophenylmagnesium bromide to N-Boc-pyrrolidin-2-one. While elegant, this "Weinreb-like" Grignard addition is highly sensitive to temperature, stoichiometry, and quench conditions, frequently leading to yield-killing impurities during kilogram-scale campaigns .

Mechanistic Causality: The "Why" Behind Impurity Formation

To troubleshoot this reaction, you must understand the transient tetrahedral magnesium intermediate .

Unlike standard amides, N-Boc-pyrrolidin-2-one exhibits "Weinreb-like" behavior. The electron-withdrawing tert-butyloxycarbonyl (Boc) group delocalizes the nitrogen lone pair, making the carbonyl carbon highly electrophilic. Upon Grignard addition, a tetrahedral N,O-magnesium hemiacetal intermediate forms.

  • The Success Path: If kept cold (< -10 °C), this intermediate is stable. It only collapses to form the desired ketone during the aqueous quench, safely away from unreacted Grignard reagent.

  • The Failure Path (Bis-Addition): If the reaction temperature rises, the intermediate collapses prematurely into the ketone in the presence of active Grignard reagent. The ketone is more electrophilic than the starting lactam, leading to a rapid second addition and the formation of a tertiary alcohol impurity.

ReactionPathway SM N-Boc-pyrrolidin-2-one Tetra Tetrahedral Mg Intermediate SM->Tetra + Grignard (T < -10 °C) Grignard 2,5-DiF-PhMgBr Grignard->Tetra Target Target Product (Boc-Ketone) Tetra->Target Cold NH4Cl Quench (pH 6-7) BisAdd Bis-Addition Impurity (Tert-Alcohol) Tetra->BisAdd T > 0 °C (Premature Collapse) Target->BisAdd Excess Grignard DesBoc Des-Boc Impurity (Free Amine) Target->DesBoc Strong Acid Quench (pH < 3)

Mechanistic pathway of target formation and primary impurity generation.

Troubleshooting FAQs

Q1: Why am I seeing a tertiary alcohol (bis-addition) impurity at >5% area in my HPLC trace? A1: You are observing 1,1-bis(2,5-difluorophenyl)-4-(Boc-amino)butan-1-ol. This is caused by either a temperature excursion (T > -5 °C) causing premature collapse of the tetrahedral intermediate, or the use of excess Grignard reagent (>1.1 eq) combined with a slow quench. Fix: Maintain the reaction temperature strictly between -20 °C and -10 °C. Titrate your Grignard reagent using the Knochel method (I2/LiCl) to ensure exactly 1.05 equivalents are dosed.

Q2: My isolated product has significant de-Boc (free amine) contamination. How do I prevent this? A2: The impurity is 4-amino-1-(2,5-difluorophenyl)butan-1-one. The Boc protecting group is highly acid-labile . If you quench the reaction with strong aqueous acids (e.g., 1M HCl) to dissolve magnesium salts, local pH excursions (< pH 3) will cleave the Boc group. Fix: Transition to an inverse quench using saturated aqueous NH₄Cl. Dose the cold reaction mixture into the chilled NH₄Cl solution, keeping the internal temperature < 5 °C and the pH strictly between 6 and 7.

Q3: The Grignard formation stalls, and pushing the temperature leads to high Wurtz coupling. What is the fix? A3: 1-bromo-2,5-difluorobenzene can be sluggish to initiate. Heating the mixture >45 °C promotes homocoupling, generating 2,2',5,5'-tetrafluorobiphenyl (Wurtz impurity), which is notoriously difficult to purge during crystallization. Fix: Do not rely on temperature to initiate the reaction. Activate the magnesium turnings chemically using 0.01 eq of DIBAL-H or I₂/1,2-dibromoethane. Maintain the Grignard formation strictly at 35–40 °C and dose the bromide slowly over 2–3 hours.

Q4: I have unreacted N-Boc-pyrrolidin-2-one despite using 1.1 eq of Grignard. Why? A4: The most common culprit is moisture in the THF or the lactam starting material, which rapidly protonates and destroys the Grignard reagent. Fix: Perform Karl Fischer (KF) titration on all solvents and starting materials. Moisture must be < 50 ppm before initiating the cryogenic addition.

Quantitative Data: Process Parameters vs. Impurity Profiles

The following tables summarize the causality between critical process parameters and impurity generation, demonstrating why strict parameter control is non-negotiable.

Table 1: Effect of Reaction Temperature on Impurity Profile (Using 1.05 eq Grignard)

Internal Temperature (°C)Target Product (Area %)Bis-Addition Impurity (%)Unreacted SM (%)
-25 to -15 (Optimal) 97.2 0.8 1.1
-10 to 092.54.51.8
0 to +1084.112.32.2

Table 2: Impact of Quench Conditions on Des-Boc Impurity Formation (at 0 °C)

Quench ReagentLocal pHDes-Boc Impurity (%)Isolated Yield (%)
1M HCl (Direct Quench)< 28.781
10% Citric Acid (Direct)3 - 42.192
Sat. aq. NH₄Cl (Inverse) 6 - 7 < 0.1 96

Self-Validating Experimental Protocol (1 kg Scale-Up)

This protocol is designed as a self-validating system. You do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Workflow Step1 1. Grignard Preparation (Mg turnings, THF, 35-40 °C) Step2 2. Cryogenic Addition (Dose Grignard to Lactam, -15 °C) Step1->Step2 Titrate to exact molarity Step3 3. Inverse Quench (Dose reaction into cold aq. NH4Cl) Step2->Step3 Monitor by HPLC (<1% SM) Step4 4. Phase Separation (Extract with EtOAc/Toluene) Step3->Step4 Maintain T < 5 °C Step5 5. Crystallization (Heptane/EtOAc, 0 °C) Step4->Step5 Polish filtration

Optimized scale-up workflow for tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate.

Step 1: Grignard Preparation & Titration
  • Charge a dry 10 L reactor with Magnesium turnings (143 g, 5.88 mol, 1.1 eq) and anhydrous THF (2.0 L). IPC: KF < 50 ppm.

  • Add DIBAL-H (1M in THF, 50 mL) to activate the magnesium. Stir for 15 minutes at 35 °C.

  • Slowly dose 1-bromo-2,5-difluorobenzene (1.13 kg, 5.88 mol) dissolved in THF (1.0 L) over 2.5 hours. Maintain internal temperature at 35–40 °C using jacket cooling.

  • Stir for an additional 1 hour at 35 °C until Mg turnings are mostly consumed.

  • Self-Validation (Titration): Titrate a 1.0 mL aliquot of the Grignard reagent using iodine in a saturated solution of LiCl in THF. Do not proceed without knowing the exact molarity to prevent bis-addition.

Step 2: Cryogenic Addition
  • In a separate 20 L reactor, charge N-Boc-pyrrolidin-2-one (1.0 kg, 5.40 mol, 1.0 eq) and anhydrous THF (4.0 L).

  • Cool the solution to -15 °C.

  • Dose exactly 1.05 equivalents of the titrated 2,5-difluorophenylmagnesium bromide solution over 3 hours.

  • Self-Validation (Temperature & Conversion): The internal temperature must not exceed -10 °C during dosing. Stir for 30 mins post-addition. Pull an aliquot, quench in NH₄Cl, and check via HPLC. Proceed only if unreacted lactam is < 1.0%.

Step 3: Inverse Quench
  • Prepare a quench reactor containing saturated aqueous NH₄Cl (5.0 L) chilled to 0 °C.

  • Transfer the cold reaction mixture from Step 2 into the quench reactor over 1 hour.

  • Self-Validation (pH Control): Maintain the quench reactor internal temperature < 5 °C. Verify that the aqueous phase pH remains between 6.0 and 7.5 to ensure the Boc group remains intact.

Step 4: Workup & Crystallization
  • Add Ethyl Acetate (3.0 L) to the quenched mixture. Stir for 15 minutes, settle, and separate the phases.

  • Wash the organic phase with 10% brine (2.0 L).

  • Concentrate the organic phase under vacuum (T_jacket < 40 °C) to a volume of ~2.0 L.

  • Perform a solvent swap by adding Heptane (4.0 L) and distilling down to ~3.0 L.

  • Cool the slurry to 0 °C over 2 hours, age for 1 hour, and filter. Wash the cake with cold Heptane (1.0 L) and dry under vacuum at 35 °C to yield the target carbamate as a white crystalline solid.

References

  • Center for Drug Evaluation and Research. (2018). Chemistry Review(s) for NDA 210861 (Larotrectinib). U.S. Food and Drug Administration.[Link]

  • Bayer Healthcare LLC. (2020). Method for preparing Raatinib (Larotrectinib) intermediate.
  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Angewandte Chemie International Edition, 45(3), 497-500.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Troubleshooting

Optimizing crystallization solvent for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Technical Support Center: Crystallization Optimization for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Troubleshooting Guides & FAQs for Process Chemists and Drug Development Professionals Introduction Tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Troubleshooting Guides & FAQs for Process Chemists and Drug Development Professionals

Introduction

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly lipophilic, critical intermediate in the synthesis of TRK inhibitors, such as Larotrectinib (LOXO-101)[1]. Structurally, it features a flexible Boc-protected amine, a hydrogen-bond accepting ketone, and an electron-deficient 2,5-difluorophenyl ring. These features make it highly soluble in most organic solvents but notoriously prone to "oiling out" (liquid-liquid phase separation) during crystallization. This support guide provides process chemists with troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize its crystallization and ensure high-purity isolation[2].

Part 1: Frequently Asked Questions (FAQs)

Q: Why does the product consistently "oil out" instead of forming crystals when using Ethyl Acetate/Heptane? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the metastable zone width (MSZW) and crosses the spinodal curve before nucleation can occur. The lipophilic Boc group and difluorophenyl ring make the molecule highly soluble in EtOAc. When heptane (anti-solvent) is added too rapidly, the local concentration spikes, forcing the solute to separate as a dense, solute-rich liquid phase rather than a crystalline solid[2]. To prevent this, you must control the supersaturation by adding heptane slowly at an elevated temperature and introducing seed crystals just inside the MSZW.

Q: How does the Boc group dictate my solvent selection? A: The tert-butoxycarbonyl (Boc) group is bulky and highly lipophilic, which severely depresses the melting point of the intermediate and increases its solubility in non-polar solvents. However, the carbamate N-H acts as a hydrogen-bond donor, while the carbamate C=O and ketone C=O are acceptors. Solvents capable of hydrogen bonding, such as Isopropanol (IPA), interact with these functional groups to moderate solubility, creating a steep, temperature-dependent solubility curve ideal for cooling crystallization[3].

Q: Is cooling crystallization superior to anti-solvent crystallization for this intermediate? A: Yes, for final purity. While EtOAc/Heptane (anti-solvent) is excellent for volume reduction and crude isolation, cooling crystallization in IPA or IPA/Water provides superior thermodynamic control. Cooling crystallization allows for slower crystal growth, which rejects impurities from the crystal lattice more effectively than the kinetically driven anti-solvent precipitation[3].

Part 2: Troubleshooting Guide

Issue 1: High residual solvent (Heptane/EtOAc) trapped in the crystal lattice.

  • Cause: Rapid anti-solvent addition causes fast, uncontrolled nucleation, leading to agglomeration and the entrapment of mother liquor (solvent inclusions) within the crystal aggregates.

  • Solution: Implement a temperature-cycling (Ostwald ripening) step. Heat the slurry to 5°C below the dissolution temperature, hold for 2 hours, and cool slowly (0.1°C/min). This dissolves the fine, imperfect crystals and redeposits the material onto larger, pure crystals, releasing trapped solvent[2].

Issue 2: Poor yield during IPA cooling crystallization.

  • Cause: The solubility of the intermediate in pure IPA at 0°C may still be too high (e.g., >20 mg/mL), leading to yield loss in the mother liquor.

  • Solution: Use a binary solvent system. Add 5-10% v/v Water to the IPA. Water acts as a strong anti-solvent for the lipophilic Boc and difluorophenyl groups, drastically reducing the solubility at 0°C while maintaining the steep solubility curve needed for cooling crystallization[4].

Issue 3: Deprotection of the Boc group during crystallization.

  • Cause: Prolonged heating in protic solvents (like EtOH or IPA/Water) if trace acidic impurities (e.g., from prior synthetic steps) are present.

  • Solution: Ensure the organic phase is washed with a mild aqueous bicarbonate solution prior to solvent exchange. Keep crystallization temperatures strictly below 65°C.

Part 3: Quantitative Data

Table 1: Representative Solubility Profile & Solvent Screening

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield PotentialPurity ProfileNotes
EtOAc>500>200LowN/AToo soluble for single-solvent cooling.
Heptane<10<5N/AN/APoor solubility; acts as anti-solvent.
EtOAc/Heptane (1:4)~150~15High (>85%)ModerateProne to oiling out if unseeded.
Isopropanol (IPA)~250~35Moderate (~80%)HighExcellent crystal morphology.
IPA/Water (9:1)~180<10Very High (>90%)Very HighOptimal steep solubility curve.

Part 4: Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (EtOAc/Heptane) This protocol is optimized for crude mixtures requiring high-volume throughput.

  • Dissolution: Dissolve crude Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate in EtOAc (3 volumes) at 50°C.

  • Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble particulates, preventing heterogeneous secondary nucleation.

  • Anti-Solvent Addition (Part 1): Slowly add Heptane (2 volumes) over 30 minutes at 50°C. The solution should remain clear (within the MSZW).

  • Seeding: Add 0.5 wt% of pure crystalline seed. Hold at 50°C for 1 hour to allow the seed bed to mature.

  • Anti-Solvent Addition (Part 2): Add the remaining Heptane (6 volumes) over 4 hours using a linear addition profile.

  • Cooling & IPC (Self-Validation): Cool to 5°C at 0.2°C/min. Sample the supernatant and analyze via HPLC. Proceed to filtration only when the supernatant concentration is <15 mg/mL[5].

  • Filtration & Washing: Filter the slurry and wash the cake with cold EtOAc/Heptane (1:9, 2 volumes). Dry under vacuum at 40°C.

Protocol B: Controlled Cooling Crystallization (IPA/Water) This protocol is optimized for final API-intermediate polishing and polymorphism control.

  • Dissolution: Suspend the intermediate in Isopropanol (5 volumes) and heat to 60°C until complete dissolution.

  • Water Addition: Add Water (0.5 volumes) dropwise at 60°C.

  • Seeding: Cool the solution to 52°C (just below the saturation temperature) and add 1 wt% seed crystals. Hold for 2 hours.

  • Cooling Profile: Cool the slurry to 0°C using a cubic cooling curve over 8 hours. Causality: A cubic cooling curve matches the rate of supersaturation generation with the available surface area of the growing crystals, preventing secondary nucleation[2].

  • IPC & Isolation: Verify supernatant concentration via HPLC (<10 mg/mL). Filter, wash with cold IPA/Water (1:1, 1 volume), and dry under vacuum at 45°C.

Part 5: Visualizations

G Start Solvent Screening Solubility Determine Solubility Curve Start->Solubility Cooling Cooling Crystallization (e.g., IPA/Water) Solubility->Cooling Steep Curve AntiSolvent Anti-Solvent Crystallization (e.g., EtOAc/Heptane) Solubility->AntiSolvent Flat Curve Evaluate Evaluate Purity & Yield Cooling->Evaluate AntiSolvent->Evaluate Optimize Optimize Cooling Rate & Seeding Strategy Evaluate->Optimize If Purity < 99%

Workflow for Crystallization Solvent Screening & Optimization.

G Issue Issue: Oiling Out (LLPS) CheckSat Check Supersaturation Level Issue->CheckSat HighSat High Supersaturation (Rapid Anti-solvent) CheckSat->HighSat LowSat High Impurity Load (Depresses Melting Point) CheckSat->LowSat Fix1 Reduce Anti-solvent Addition Rate HighSat->Fix1 Fix2 Introduce Seed Crystals at MSZW Limit HighSat->Fix2 Fix3 Perform Pre-filtration or Wash LowSat->Fix3

Troubleshooting Logic Tree for Liquid-Liquid Phase Separation (Oiling Out).

Part 6: References

  • Title: Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors (US Patent 10,668,072 B2) Source: United States Patent and Trademark Office (USPTO) URL:

  • Title: High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Practical Process Research and Development: A Guide for Organic Chemists (2nd Edition) Source: Academic Press / Open Library URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Derivatives

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals working on the synthesis of Larotrectinib (LOXO-101) , an FDA-approved pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals working on the synthesis of Larotrectinib (LOXO-101) , an FDA-approved pan-TRK inhibitor [1].

The compound Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical linear precursor. Its transformation into the key chiral building block, (R)-2-(2,5-difluorophenyl)pyrrolidine , is notoriously difficult due to severe steric hindrance and stereoelectronic repulsion caused by the 2,5-difluorophenyl moiety [2]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these bottlenecks.

Mechanistic Overview: The Steric Bottleneck

The primary challenge in processing Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate lies in the ortho-fluorine atom (position 2) of the phenyl ring. While fluorine is relatively small compared to other halogens, its proximity to the carbonyl carbon restricts the rotation of the aryl-C bond. This forces the molecule into a rigid conformation where the fluorine atom sterically shields the reactive center and electronically repels incoming nucleophiles (during cyclization) or hydrides (during asymmetric reduction).

G A Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate B Boc Deprotection (TFA or HCl) A->B C 4-amino-1-(2,5-difluorophenyl) butan-1-one B->C D Intramolecular Cyclization (-H2O) C->D Steric Clash at C=O E 5-(2,5-difluorophenyl) -3,4-dihydro-2H-pyrrole D->E F Asymmetric Reduction (IRED or Chiral Metal) E->F Facial Shielding by ortho-F G (R)-2-(2,5-difluorophenyl) pyrrolidine F->G

Reaction workflow for (R)-2-(2,5-difluorophenyl)pyrrolidine highlighting steric bottlenecks.

Troubleshooting Guide & FAQs

Q1: During Boc deprotection with TFA, we observe significant oligomerization and side-product formation. What is causing this? Cause: The ketone adjacent to the electron-withdrawing 2,5-difluorophenyl group is highly electrophilic. In the presence of strong, neat acids like Trifluoroacetic acid (TFA), the newly deprotected primary amine can undergo intermolecular aldol-type condensations with other molecules before the desired intramolecular cyclization can occur. The bulky Boc group initially prevents this, but once removed, the linear chain is highly reactive. Solution: Transition from TFA to a controlled addition of HCl (4.0 M in dioxane) at lower temperatures (0–5 °C). Dioxane acts as a coordinating solvent that stabilizes the intermediate hydrochloride salt, preventing premature intermolecular reactions until you intentionally trigger cyclization with a mild base.

Q2: The cyclization of 4-amino-1-(2,5-difluorophenyl)butan-1-one to the imine stalls at ~80% conversion. How do we drive it to completion? Cause: The formation of the imine (5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole) is an equilibrium process. The ortho-fluorine exerts a steric clash against the forming pyrroline ring, thermodynamically destabilizing the imine compared to an unhindered phenyl analog. Solution: You must actively break the equilibrium by removing water. Utilize a Dean-Stark apparatus with toluene for azeotropic distillation, or add a chemical dehydrating agent such as anhydrous MgSO₄ or TiCl₄.

Q3: We are using a chiral Iridium catalyst for the asymmetric reduction of the imine, but our enantiomeric excess (ee) is stuck at 85%. How can we improve this? Cause: Traditional transition metal catalysts struggle to differentiate the enantiofaces of this specific imine. The bulky 2,5-difluorophenyl group forces the imine into a conformation that shields both the Re and Si faces almost equally, preventing optimal "lock-and-key" binding to the chiral ligand[3]. Solution: The industry standard has shifted to biocatalysis. Employ an engineered Imine Reductase (IRED). Specifically, the directed-evolved variant ScIRED-R3-V4 has an expanded binding pocket tailored to accommodate the steric bulk of the 2,5-difluorophenyl moiety, yielding >99.5% ee [1].

IRED N1 Wild-Type ScIRED Low Activity (0.18 U/mg) N2 Active Site Engineering (Residue Mutation) N1->N2 N3 Expanded Binding Pocket Accommodates 2,5-diF-phenyl N2->N3 Relieves Steric Hindrance N4 Engineered ScIRED-R3-V4 High Activity (>99.5% ee) N3->N4

Directed evolution of ScIRED to overcome steric hindrance in 2,5-difluorophenyl substrates.

Quantitative Data: Reduction Methodologies

To emphasize the necessity of overcoming this steric hindrance through modern methods, the table below summarizes the performance of various reduction techniques applied to the 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate.

MethodologyCatalyst / ReagentTemp (°C)Yield (%)Enantiomeric Excess (ee)Space-Time Yield
Chemical Hydrogenation Chiral Iridium Complex40~80%85 - 90%Low
Transfer Hydrogenation Ru-TsDPEN40~75%~80%Low
Biocatalysis (Wild-Type) WT ScIRED30<10%99%<2 g/L/day
Biocatalysis (Engineered) ScIRED-R3-V430>99.5%>99.5%352 g/L/day

Data synthesized from recent biocatalytic process optimizations for Larotrectinib manufacturing [1].

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and utilizing specific in-process controls (IPCs), researchers can ensure high fidelity in overcoming the steric barriers of this molecule.

Protocol A: One-Pot Deprotection and Cyclization

Objective: Convert Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate to 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole without oligomerization.

  • Initialization: Charge a dry reactor with Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Thermal Control: Cool the mixture to 0–5 °C under a strict nitrogen atmosphere.

  • Acid Addition: Slowly add HCl (4.0 M in dioxane, 5.0 eq) via an addition funnel over 30 minutes. Causality: Slow addition manages the exothermic deprotection and prevents localized heating that causes side reactions.

  • IPC Check: Stir at room temperature. Monitor via HPLC until the starting material peak is completely consumed (typically 2–4 hours).

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove excess HCl and DCM. Redissolve the crude hydrochloride salt in anhydrous toluene (0.3 M).

  • Cyclization: Add triethylamine (1.2 eq) to liberate the free amine, immediately followed by anhydrous MgSO₄ (2.0 eq) as a water scavenger.

  • Maturation: Heat the suspension to 60 °C for 4 hours.

  • Isolation: Filter the solids (MgSO₄ hydrates and TEA-HCl salts) and concentrate the filtrate to yield the imine intermediate.

Protocol B: Biocatalytic Asymmetric Reduction

Objective: Overcome facial shielding to yield (R)-2-(2,5-difluorophenyl)pyrrolidine with >99.5% ee.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution adjusted to pH 7.5.

  • Substrate Loading: Add the imine substrate (from Protocol A) to a final concentration of 50 g/L. Note: If steric-induced hydrophobicity causes poor solubility, add 5% v/v DMSO as a co-solvent.

  • Enzyme Addition: Add the engineered enzyme ScIRED-R3-V4 (cell-free extract or purified powder) at a loading of 2 g/L.

  • Cofactor Recycling: Add the recycling system components: Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 1 g/L), and NADP⁺ (0.1 mM).

  • Incubation: Incubate the reaction at 30 °C with gentle agitation (200 rpm) for 24 hours.

  • Self-Validation (IPC): Monitor the reaction via chiral HPLC. The protocol is validated when the starting material peak disappears and the (R)-enantiomer peak reaches >99.5% ee.

  • Extraction: Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure (R)-2-(2,5-difluorophenyl)pyrrolidine.

References

  • Engineered Imine Reductase for Larotrectinib Intermediate Manufacture ACS Catalysis, 2022. URL:[Link]

  • Synthetic Approaches to New Drugs Approved during 2018 Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Process for preparing high purity degree larotrectinib (WO2022175883A1)
Troubleshooting

Minimizing defluorination side reactions in Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule in Focus: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Application Context: Key intermediate in the synthesis of TRK...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule in Focus: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Application Context: Key intermediate in the synthesis of TRK inhibitors (e.g., Larotrectinib).

Executive Summary: The Vulnerability of the 2,5-Difluorophenyl Motif

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical building block in modern oncology drug development[1]. The standard synthetic workflow involves Boc-deprotection to yield a free primary amine, which subsequently undergoes intramolecular cyclization with the ketone to form a pyrroline core. This pyrroline is then reduced to a chiral pyrrolidine.

However, the 2,5-difluorophenyl group is intrinsically vulnerable to defluorination through two distinct mechanistic pathways:

  • Intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ) during the cyclization phase.

  • Catalytic Hydrodefluorination (HDF) during the subsequent reduction phase.

This guide provides field-proven insights and self-validating protocols to completely suppress these side reactions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing a defluorinated, fused-ring byproduct during Boc deprotection and cyclization?

The Causality: You are observing an intramolecular SN​Ar reaction. The fluorine atom at the 2-position (ortho to the carbonyl) is highly activated. The electron-withdrawing nature of the ketone stabilizes the buildup of negative charge in the transition state (Meisenheimer complex)[2]. If the deprotected primary amine is exposed to basic conditions or high temperatures, thermodynamic control takes over. Instead of attacking the carbonyl carbon to form the desired imine, the amine attacks the C-F bond, expelling a fluoride ion and forming an undesired tetrahydroquinoline-like derivative. The Fix: Shift the reaction to kinetic control by strictly regulating the pH. Imine formation is optimal at a mildly acidic pH (4.0–5.5), which protonates the carbonyl oxygen (increasing its electrophilicity) while leaving enough free amine to attack the ketone before SN​Ar can occur.

Q2: My pyrroline intermediate forms cleanly, but I lose the ortho-fluorine atom during catalytic hydrogenation. How do I prevent this?

The Causality: You are experiencing Palladium-catalyzed hydrodefluorination (HDF). Standard hydrogenation utilizing Palladium on Carbon (Pd/C) and H2​ gas is notoriously aggressive toward activated fluoroarenes. The Pd(0) species readily undergoes oxidative addition into the weakened ortho C-F bond, replacing the fluorine with a hydride[3]. The Fix: Abandon Pd/C for this specific substrate. Switch to chemoselective hydride donors (e.g., NaBH(OAc)3​ ) for racemic synthesis, or employ biocatalysis using engineered Imine Reductases (IREDs) for highly enantioselective, fluorine-safe reduction[1].

Q3: Does the choice of solvent during deprotection affect the SN​Ar side reaction?

The Causality: Yes. Polar aprotic solvents (like DMF or DMSO) heavily solvate cations but leave anions (and partial negative charges in transition states) naked and highly reactive, thereby accelerating SN​Ar pathways[2]. The Fix: Utilize non-polar or protic solvent systems (e.g., 1,4-Dioxane or EtOH/Water mixtures) during the cyclization step to dampen the nucleophilicity of the amine toward the aromatic ring.

Part 2: Data Presentation & Visualizations

Quantitative Analysis of Defluorination Rates

The table below summarizes the impact of various reaction conditions on the integrity of the C-F bond during the two critical synthesis phases.

Reaction PhaseCatalyst / ReagentConditionsDesired Product YieldDefluorination Byproduct
Cyclization NaOH (Unbuffered)pH > 9, 25 °C45%35% ( SN​Ar )
Cyclization NaOAc BufferpH 5.0, 25 °C92%< 1%
Reduction Pd/C, H2​ 1 atm, MeOH, 25 °C20%75% (HDF)
Reduction NaBH(OAc)3​ DCM, 0 °C88%< 1%
Reduction Engineered IREDKPi Buffer, 30 °C95% (>99% ee)0%
Mechanistic Workflows

SNAr_vs_Imine Start 4-amino-1-(2,5-difluorophenyl)butan-1-one (Free Amine Intermediate) Cond1 Mildly Acidic (pH 4-6) Kinetic Control Start->Cond1 Cond2 Basic pH / High Temp Thermodynamic Control Start->Cond2 Path1 Nucleophilic Attack on Carbonyl Cond1->Path1 Path2 Intramolecular S_NAr on ortho-Fluorine Cond2->Path2 Prod1 Desired Pyrroline (Intact Fluorines) Path1->Prod1 Prod2 Defluorinated Byproduct (Fused Ring System) Path2->Prod2

Mechanistic divergence: Desired imine cyclization vs. S_NAr defluorination.

Reduction_Workflow Pyrroline Pyrroline Intermediate PdC Pd/C + H2 (Standard) Pyrroline->PdC ChemRed NaBH(OAc)3 (Chemoselective) Pyrroline->ChemRed BioRed Engineered IREDs (Biocatalysis) Pyrroline->BioRed HDF Hydrodefluorination (Loss of F) PdC->HDF Success1 Racemic Pyrrolidine ChemRed->Success1 Success2 (R)-Pyrrolidine (>99% ee) BioRed->Success2

Evaluation of reduction strategies to prevent catalytic hydrodefluorination.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Controlled Deprotection and Cyclization (Suppressing SN​Ar )

Objective: Remove the Boc group and cyclize to the pyrroline while preventing nucleophilic attack on the ortho-fluorine.

  • Deprotection: Dissolve Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M). Cool to 0 °C.

  • Slowly add 4M HCl in dioxane (5.0 equiv). Stir at 0 °C for 2 hours, then allow to warm to room temperature until starting material is consumed.

  • Solvent Swap: Concentrate the mixture under reduced pressure to yield the amine hydrochloride salt. Do not apply heat exceeding 30 °C during evaporation.

  • Buffered Cyclization: Dissolve the crude salt in a 1:1 mixture of Ethanol and Water. Add Sodium Acetate (NaOAc) portion-wise until the solution reaches a stable pH of 5.0–5.5.

  • Stir at room temperature for 4 hours to drive imine formation.

  • Self-Validation Checkpoint: Before extraction, spot the mixture on a TLC plate (Hexanes/EtOAc 7:3). The desired pyrroline appears as a standard UV-active spot (254 nm). If you observe a spot with intense blue/green fluorescence under 365 nm UV light, SN​Ar has occurred (the fused ring system is highly fluorescent). If fluorescence is absent, the C-F bond is intact.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Chemoselective Biocatalytic Reduction (Suppressing HDF)

Objective: Asymmetrically reduce the pyrroline to (R)-2-(2,5-difluorophenyl)pyrrolidine without triggering palladium-catalyzed C-F cleavage[1].

  • Enzyme Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0. Dissolve the engineered Imine Reductase (IRED) and NADP+ (0.5 mM).

  • Cofactor Recycling: Add Glucose (1.5 equiv relative to substrate) and Glucose Dehydrogenase (GDH) to the buffer to maintain the catalytic cycle.

  • Reaction: Introduce the pyrroline intermediate (up to 80 g/L loading) into the aqueous buffer.

  • Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The desired chiral pyrrolidine will exhibit an [M+H]+ of 184.09. If hydrodefluorination has occurred, a distinct peak at [M+H]+ 166.10 will appear. A pure 184.09 mass trace validates the chemoselectivity of the IRED enzyme.

  • Workup: Adjust pH to 10 using 1M NaOH (to free-base the pyrrolidine) and extract thoroughly with Methyl tert-butyl ether (MTBE).

Sources

Optimization

Technical Support Center: HPLC Reaction Monitoring for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Welcome to the Application Support Center. Monitoring the synthesis and purity of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Monitoring the synthesis and purity of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate presents unique chromatographic challenges. As a lipophilic, acid-sensitive carbamate featuring a difluorophenyl ketone moiety, this intermediate requires precise control over mobile phase pH, column temperature, and stationary phase chemistry.

Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your HPLC workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my main product peak splitting or showing severe tailing, even though NMR confirms high purity? A: This is a classic symptom of rotameric interconversion. The Boc-carbamate group exhibits restricted rotation around the C-N bond, leading to distinct cis and trans rotamers[1]. On the chromatographic timescale at room temperature, these rotamers interconvert slowly, resulting in peak broadening or splitting[2]. Causality & Solution: To validate this, inject the sample at 25°C and then at 50°C. If the split peaks coalesce into a single sharp peak at the higher temperature, rotamers are the cause. Set your column compartment to 45–55°C to accelerate the interconversion rate and achieve a single, sharp peak[1].

Q2: I observe a steady increase in a polar impurity peak when samples sit in the autosampler. What is happening? A: You are likely observing acid-catalyzed deprotection of the Boc group, yielding the free amine (4-(2,5-difluorophenyl)-4-oxobutan-1-amine). While Boc groups are generally stable, prolonged exposure to strong acids (like 0.1% TFA, pH ~2.0) in the autosampler can induce hydrolysis[2]. Causality & Solution: Switch your mobile phase modifier from 0.1% TFA to a milder acid like 0.1% Formic Acid (pH ~2.7) or use a neutral buffer such as 10 mM Ammonium Acetate (pH ~6.8). Ensure your sample diluent is neutral and avoid leaving unquenched acidic reaction aliquots in the autosampler.

Q3: How can I effectively monitor the reaction progress in real-time without offline sample degradation? A: Manual offline sampling often leads to the loss of unstable intermediates or continued reaction in the sample vial. Causality & Solution: Implement an online HPLC sampling system (e.g., DirectInject-LC)[3]. These systems automatically draw sub-microliter aliquots, quench the reaction at the probe tip, and inject directly into the HPLC[3]. This bridges the gap between offline methods and real-time Process Analytical Technology (PAT), providing accurate kinetic data without sample degradation[3].

Section 2: Step-by-Step Method Development Protocol

To establish a robust method for this molecule, follow this self-validating workflow:

Step 1: Automated Method Scouting

  • Set up an automated scouting sequence utilizing a solvent selection valve and column switching valve[4].

  • Load two orthogonal column chemistries (e.g., C18 and Phenyl-Hexyl) and prepare two aqueous mobile phases (0.1% Formic Acid and 10 mM Ammonium Acetate).

  • Run a generic screening gradient (5% to 95% Organic over 10 minutes) for each combination. Causality: The difluorophenyl group provides unique pi-pi and dipole interactions. A Phenyl-Hexyl column often yields superior resolution of structurally similar process impurities compared to a standard C18 column due to these orthogonal retention mechanisms.

Step 2: Temperature Optimization

  • Select the column/solvent combination from Step 1 that yields the best preliminary resolution[4].

  • Perform a targeted temperature study: Run the method at 30°C, 40°C, and 50°C[1].

  • Calculate peak asymmetry and theoretical plates for the carbamate peak. Select the lowest temperature that completely resolves the rotameric peak splitting (typically 45°C).

Step 3: Gradient Fine-Tuning & Robustness Testing

  • Adjust the gradient slope to ensure the critical pair (usually the product and the des-fluoro or mono-fluoro impurity) has a resolution (Rs) > 2.0.

  • Validate robustness by deliberately altering the flow rate by ±10% and column temperature by ±5°C to ensure the method is suitable for routine monitoring[4].

Section 3: Quantitative Data & Method Parameters

Table 1: Recommended Starting Gradient Profile (0.4 mL/min, 2.1 x 50 mm column)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.09556
1.09556
6.05956
8.05956
8.19556
10.09556

Table 2: Column Chemistry Comparison for Fluorinated Carbamates

Stationary PhasePrimary Interaction MechanismSuitability for Difluorophenyl Carbamate
C18 (Standard) Hydrophobic dispersionGood baseline retention, but potential co-elution of positional isomers.
Phenyl-Hexyl Pi-Pi stacking, HydrophobicExcellent. Enhanced selectivity for the difluorophenyl ring.
PFP (Pentafluorophenyl) Dipole-dipole, Pi-Pi, StericVery Good. Strong retention of halogenated impurities.

Section 4: Visualizing the Workflows & Mechanisms

HPLC_Workflow A Reaction Aliquot Sampling B Automated Quench & Dilution A->B C Column Scouting (C18 vs. Phenyl-Hexyl) B->C D pH Optimization (Formic Acid vs. NH4OAc) C->D E Evaluate Peak Shape (Check for Rotamers) D->E F Optimize Temperature (40-50°C) E->F Peak Splitting G Final Validated Method E->G Sharp Peak F->G

Fig 1. Automated HPLC method development and reaction monitoring workflow.

Degradation_Pathway Boc Boc-Protected Product Acid High Acidity (pH < 2) Boc->Acid H+ Catalysis Inter Carbamic Acid Intermediate Acid->Inter Amine Free Amine Degradant Inter->Amine -CO2 Gas CO2 + Isobutylene Inter->Gas Byproducts

Fig 2. Acid-catalyzed Boc deprotection pathway leading to sample degradation.

References[3] Online HPLC Analysis with DirectInject-LC - Mettler Toledo. mt.com. Verify Source[4] Method Development: a Guide to Basics - Waters Help Center. waters.com. Verify Source[2] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. scirp.org. Verify Source[5] Automated UHPLC method development for mebendazole and related impurities, from method scouting to robustness testing. thermofisher.com.Verify Source[1] Journal of Pharmaceutical and Biomedical Analysis Baclofen ester and carbamate prodrug candidates. molnar-institute.com. Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidation Byproducts in Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Synthesis

Overview Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical intermediate in the synthesis of Larotrectinib (LOXO-101), an FDA-approved, broad-spectrum tropomyosin receptor kinase (TRK) inhibitor [1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical intermediate in the synthesis of Larotrectinib (LOXO-101), an FDA-approved, broad-spectrum tropomyosin receptor kinase (TRK) inhibitor [1]. The most scalable and atom-economical synthetic route involves the direct nucleophilic ring-opening of N-Boc-pyrrolidone by 2,5-difluorophenylmagnesium bromide [2]. Alternatively, a two-step approach utilizing 4-(Boc-amino)butanal can be employed.

In both pathways, oxidation byproducts can severely impact the yield and complicate downstream chiral reduction. This guide provides field-proven methodologies to identify, understand, and eliminate these impurities.

Quantitative Comparison of Synthesis Routes and Byproduct Profiles

Synthesis RoutePrimary ReagentsMajor Oxidation ByproductTypical Byproduct (%)Mitigation StrategyOptimized Yield (%)
Direct Ring-Opening N-Boc-pyrrolidone, 2,5-diF-PhMgBr2,5-Difluorophenol5 – 15%Strict Schlenk conditions, Argon sparging88 – 92%
Alcohol Oxidation 4-(Boc-amino)butanal, Grignard, OxidantCarboxylic Acid, Free Amine (N-oxide)10 – 20%Use TEMPO/BAIB or Swern, buffer pH80 – 85%

Frequently Asked Questions (FAQs)

Q1: We are synthesizing the target ketone via the direct addition of 2,5-difluorophenylmagnesium bromide to N-Boc-pyrrolidone. Our LC-MS shows a significant M-H peak at m/z 129 corresponding to 2,5-difluorophenol. How do we eliminate this oxidation byproduct?

A: The formation of 2,5-difluorophenol is a classic symptom of oxygen intrusion during the Grignard reaction. Organomagnesium compounds undergo rapid autoxidation via a radical chain mechanism involving single-electron transfer (SET) to triplet oxygen, forming a hydroperoxide salt (ArOOMgBr) [3]. This intermediate reacts with unoxidized Grignard reagent to yield two equivalents of the phenoxide, which protonates to the phenol during the aqueous quench [4].

Causality & Solution: Because the SET reaction is diffusion-controlled, even trace amounts of dissolved O₂ in the solvent will rapidly degrade the Grignard reagent. Implement strict Schlenk line techniques. Sparging the THF solvent with ultra-high purity (UHP) Argon for at least 30 minutes prior to the reaction is critical. Furthermore, ensure the Grignard reagent is titrated and transferred via cannula rather than a standard syringe to minimize atmospheric exposure.

Q2: We opted for the two-step route: Grignard addition to 4-(Boc-amino)butanal followed by oxidation of the resulting secondary alcohol. However, we are seeing Boc deprotection and subsequent amine degradation. Which oxidation protocol is recommended?

A: The Boc (tert-butoxycarbonyl) protecting group is highly acid-labile [5]. Traditional harsh oxidants like Jones reagent (CrO₃/H₂SO₄) or unbuffered NaOCl will rapidly cleave the Boc group, exposing the primary amine which then oxidizes to complex mixtures of N-oxides and nitro compounds [6].

Causality & Solution: To prevent Boc cleavage, the oxidation environment must remain strictly non-acidic. Transition to mild oxidation conditions. The Swern oxidation (Oxalyl chloride, DMSO, Et₃N) is highly effective and maintains a basic environment that preserves the Boc group. Alternatively, a TEMPO/BAIB (2,2,6,6-Tetramethylpiperidinyloxy / Bis(acetoxy)iodobenzene) catalytic system in dichloromethane provides excellent chemoselectivity for the secondary alcohol without risking acid-mediated deprotection.

Q3: After successful synthesis and purification, the target ketone degrades over time during storage, showing new oxidized impurities. How should the isolated product be handled?

A: The target molecule contains a ketone adjacent to a methylene group, making it susceptible to alpha-oxidation (auto-oxidation) upon prolonged exposure to air and light, potentially forming alpha-hydroperoxy ketones or diketones.

Causality & Solution: Light and oxygen initiate radical abstraction of the slightly acidic alpha-protons. Store the purified Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate under an inert argon atmosphere at -20 °C. For long-term storage, rigorous exclusion of oxygen and light in amber vials is the self-validating standard.

Reaction Pathways and Troubleshooting Logic

ReactionPathway Boc N-Boc-pyrrolidone Target Target Ketone (Product) Boc->Target THF, -20°C Grignard 2,5-diF-PhMgBr Grignard->Target Nucleophilic Addition Phenol 2,5-Difluorophenol (Byproduct) Grignard->Phenol SET Oxidation O2 O2 (Trace) O2->Phenol

Fig 1: Synthesis pathway of the target ketone and O2-mediated phenol byproduct formation.

Troubleshooting Start Identify Oxidation Issue Phenol Phenol Formation (Grignard Route) Start->Phenol BocLoss Boc Cleavage & Amine Ox. (Alcohol Route) Start->BocLoss Act1 Implement Schlenk Tech. & Degas Solvents Phenol->Act1 Prevent O2 intrusion Act2 Switch to Swern or TEMPO/BAIB BocLoss->Act2 Avoid acidic oxidants

Fig 2: Troubleshooting logic for mitigating oxidation byproducts based on the synthetic route.

Experimental Protocol: Optimized Air-Free Grignard Addition

This protocol is designed as a self-validating system; the absence of temperature spikes during addition and the lack of phenol in the crude LC-MS validate the integrity of the air-free environment.

  • Apparatus Preparation: Assemble a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the apparatus under high vacuum (0.1 Torr) and backfill with UHP Argon. Repeat this cycle three times to ensure complete removal of surface moisture and oxygen.

  • Solvent Degassing: Transfer 100 mL of anhydrous THF into the flask. Sparge the solvent with Argon through a stainless-steel needle for 30 minutes to displace dissolved triplet oxygen.

  • Substrate Addition: Add N-Boc-pyrrolidone (10.0 g, 54.0 mmol) to the degassed THF. Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Transfer & Addition: Cannulate 2,5-difluorophenylmagnesium bromide (0.5 M in THF, 118 mL, 59.4 mmol, 1.1 eq) into the dropping funnel. Add the Grignard reagent dropwise over 90 minutes.

    • Causality Note: Slow addition at -20 °C prevents localized heating, which can exacerbate side reactions and ring-opening oligomerization.

  • Reaction Monitoring: Stir the mixture at -20 °C for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3), ensuring the exclusion of air during sampling by using a positive Argon flow.

  • Quenching: Quench the reaction strictly at -20 °C by the slow dropwise addition of 50 mL of degassed, saturated aqueous NH₄Cl.

    • Causality Note: Degassing the quench solution prevents the introduction of dissolved oxygen while the unreacted Grignard is still active, acting as a self-validating step to ensure the inert atmosphere is maintained until all reactive species are neutralized.

  • Workup: Warm to room temperature. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.

References

  • Title: "Cas 1223403-58-4, LOXO-101 - LookChem" Source: LookChem URL: [Link]

  • Title: "The Oxidation of Grignard Reagents" Source: Journal of the American Chemical Society URL: [Link]

  • Title: "Greene's Protective Groups in Organic Synthesis, 5th Edition" Source: Wiley URL: [Link]

  • Title: "Grignard reagent" Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2,5-difluorophenyl vs 2,4-difluorophenyl carbamate intermediates

Comparative Reactivity Guide: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Carbamate Intermediates As a Senior Application Scientist, I frequently encounter the nuanced challenge of selecting the optimal activated intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Carbamate Intermediates

As a Senior Application Scientist, I frequently encounter the nuanced challenge of selecting the optimal activated intermediate for urea and amide library synthesis. While carbamates are generally celebrated for their robust stability—functioning essentially as "amide-ester" hybrids[1]—their reactivity can be precisely tuned by modifying the O-aryl leaving group. When comparing 2,4-difluorophenyl and 2,5-difluorophenyl carbamates, the regiochemistry of the fluorine atoms dictates a profound shift in electrophilicity, hydrolytic stability, and overall reaction kinetics[2].

This guide objectively compares the performance of these two intermediates, providing the mechanistic causality behind their reactivity and a self-validating protocol for kinetic profiling.

Mechanistic Causality: The Electronic Landscape

To understand the divergent reactivity of these two intermediates, we must analyze the dual electronic nature of fluorine. While fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), its lone pairs can also donate electron density via resonance (+R) when positioned ortho or para to a heteroatom[3].

  • 2,4-Difluorophenyl Carbamates (Moderate Electrophiles): In the 2,4-difluoro substitution pattern, the fluorine at the 4-position (para) donates electron density back toward the phenolic oxygen via resonance (+R). This resonance partially neutralizes the inductive withdrawal, destabilizing the phenoxide leaving group. As a result, 2,4-difluorophenol is a moderately weak acid (pKa ~8.5), making its corresponding carbamate stable but relatively slow to react with weak nucleophiles.

  • 2,5-Difluorophenyl Carbamates (Strong Electrophiles): In the 2,5-difluoro system, the fluorine at the 5-position (meta) is geometrically restricted from participating in resonance donation to the oxygen. It exerts a pure, unmitigated inductive withdrawal (-I). This drastically stabilizes the resulting phenoxide anion, lowering the pKa of 2,5-difluorophenol to ~7.5[4]. Consequently, the carbonyl carbon of a 2,5-difluorophenyl carbamate is highly electron-deficient, making it an exceptional leaving group that is primed for rapid nucleophilic acyl substitution.

ElectronicEffects cluster_24 2,4-Difluorophenyl Carbamate cluster_25 2,5-Difluorophenyl Carbamate Node1 Para-F (+R effect) Donates e- density Node2 Phenoxide Destabilized (pKa ~8.5) Node1->Node2 Node3 Moderate Electrophile Node2->Node3 Node7 Urea Product Node3->Node7 Aminolysis (Slower) Node4 Meta-F (-I effect only) Withdraws e- density Node5 Phenoxide Stabilized (pKa ~7.5) Node4->Node5 Node6 Strong Electrophile Node5->Node6 Node6->Node7 Aminolysis (Faster)

Electronic effects of fluorine substitution on carbamate reactivity.

Quantitative Data Comparison

The table below summarizes the theoretical and experimental metrics that differentiate these two intermediates in a synthetic setting. The absence of the +R effect in the 2,5-isomer directly correlates to its enhanced reactivity profile.

Parameter2,4-Difluorophenyl Carbamate2,5-Difluorophenyl Carbamate
Fluorine Positions Ortho (2), Para (4)Ortho (2), Meta (5)
Electronic Effects on Ring Strong -I, Moderate +R (para)Strong -I, No +R from meta position
Leaving Group pKa (Phenol) ~ 8.5~ 7.5
Electrophilicity of Carbonyl ModerateHigh
Reactivity towards Amines Slower; often requires heating or strong basesFaster; proceeds readily at room temperature
Hydrolytic Stability (pH 7.4) High (Suitable for aqueous workflows)Moderate to Low (Prone to premature hydrolysis)
Primary Synthetic Utility Stable prodrugs, N-aryl carbamate drugs[4]Highly reactive active esters for urea synthesis

Self-Validating Experimental Protocol: Parallel Aminolysis Kinetic Profiling

Materials Required:

  • Substrates: O-(2,4-difluorophenyl) N-benzylcarbamate and O-(2,5-difluorophenyl) N-benzylcarbamate.

  • Nucleophile: Phenethylamine (Standard primary amine).

  • Reagents: Anhydrous Tetrahydrofuran (THF), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic Acid (TFA), HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of each carbamate intermediate in anhydrous THF in separate, dry 10 mL vials.

  • Nucleophile Activation: In a separate vial, prepare a master mix containing 1.1 equivalents of phenethylamine and 1.5 equivalents of DIPEA in THF. Causality Note: DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from being deactivated by the acidic phenol byproduct.

  • Equilibration: Place all vials in a thermomixer and equilibrate to exactly 25 °C.

  • Reaction Initiation: Rapidly inject the amine/base master mix into the carbamate solutions. Stir continuously at 500 rpm.

  • Kinetic Sampling: At precise intervals (e.g., 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot from each reaction.

  • Acidic Quenching (Critical Step): Immediately discharge the aliquot into an HPLC vial containing 950 µL of a quenching solution (Acetonitrile with 1% TFA). Causality Note: The strong acid instantly protonates the phenethylamine, rendering it non-nucleophilic and completely halting the aminolysis reaction.

  • Data Acquisition: Analyze the quenched samples via HPLC-UV at 254 nm. Integrate the peaks corresponding to the starting carbamate and the formed urea product.

  • Kinetic Extraction: Plot ln([Carbamate]t​/[Carbamate]0​) versus time. The slope of this plot will yield the pseudo-first-order rate constant ( kobs​ ), quantitatively proving the superior reactivity of the 2,5-difluorophenyl intermediate.

Workflow S1 1. Prepare 0.1M Carbamate in Anhydrous THF S2 2. Add 1.1 eq Amine + 1.5 eq DIPEA S1->S2 S3 3. Thermostat at 25°C Stir at 500 rpm S2->S3 S4 4. Aliquot 50 µL every 10 min Quench in 1% TFA/MeCN S3->S4 S5 5. HPLC-UV Analysis at 254 nm S4->S5 S6 6. Plot Conversion vs. Time Calculate Rate Constant (k) S5->S6

Step-by-step experimental workflow for kinetic profiling of carbamate aminolysis.

Conclusion

The choice between 2,4-difluorophenyl and 2,5-difluorophenyl carbamates should be dictated by the specific needs of your synthetic pipeline. If your goal is to synthesize a stable prodrug or an N-aryl carbamate that must survive aqueous processing[4], the 2,4-difluoro variant offers superior hydrolytic stability. However, if you are utilizing the carbamate as an activated intermediate for high-throughput urea library synthesis, the 2,5-difluorophenyl carbamate is the definitively superior choice due to the unmitigated inductive withdrawal of the meta-fluorine, which creates an exceptionally reactive electrophilic center.

Sources

Comparative

LC-MS Validation of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Purity: A Comparative Guide to Column Selectivity and ICH Q2(R2) Compliance

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound Profile: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (Formula: C₁₅H₁₉F₂NO₃; Exact Mass: 299.13 Da)

Contextualizing the Analyte: The Role of Fluorinated Intermediates

In modern oncology drug development, the incorporation of fluorinated aromatic rings is a proven strategy to enhance metabolic stability and target binding affinity. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate serves as a critical, high-value building block in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors[1]. Because trace isomeric impurities (such as 2,4-difluoro or 3,4-difluoro analogs) can propagate through the synthetic pathway and compromise the final Active Pharmaceutical Ingredient (API), establishing a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) validation method is paramount.

TRK_Pathway NTRK NTRK Gene Fusion (Oncogenic Driver) TRK TRK Fusion Protein (Constitutively Active) NTRK->TRK Translation PI3K PI3K / AKT Pathway (Cell Survival) TRK->PI3K Phosphorylation RAS RAS / MAPK Pathway (Proliferation) TRK->RAS Phosphorylation Inhibitor TRK Inhibitor API (e.g., Larotrectinib) Inhibitor->TRK Competitive Binding (Blocks ATP)

Fig 1: TRK signaling pathway showing the therapeutic target of APIs derived from this intermediate.

Mechanistic Challenges in LC-MS Analysis

As a Senior Application Scientist, I approach method development by first analyzing the molecular liabilities of the analyte. This compound presents two distinct analytical challenges:

Stationary Phase Selectivity: The Fluorine Effect

Traditional Octadecylsilane (C18) columns rely primarily on dispersive (hydrophobic) interactions. However, carbon-fluorine bonds, while highly polar, are less lipophilic than carbon-hydrogen bonds. Consequently, fluorinated positional isomers often co-elute on C18 phases.

To overcome this, we utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and rigid shape selectivity[2]. The electron-deficient PFP ring strongly interacts with the electron-rich regions of the analyte's difluorophenyl group, enabling the baseline resolution of closely related structural isomers that C18 columns fail to separate[2].

ESI+ Ionization Dynamics of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) protecting group is notoriously acid-labile. During Electrospray Ionization (ESI+) in the presence of an acidic mobile phase (0.1% Formic Acid) and high desolvation temperatures, the molecule undergoes predictable gas-phase fragmentation. Rather than attempting to suppress this, a robust MRM (Multiple Reaction Monitoring) method exploits it. The intact protonated molecule [M+H]+ at m/z 300.1 reliably fragments into a [M−tBu+H]+ ion (m/z 244.1, loss of 56 Da) and a [M−Boc+H]+ ion (m/z 200.1, loss of 100 Da). Monitoring these specific transitions guarantees absolute structural confirmation.

Comparative Performance: C18 vs. PFP Column Chemistries

To objectively justify the method parameters, we compared the performance of a standard C18 column against a PFP column using a spiked sample containing the target analyte and its 2,4-difluoro isomer.

Chromatographic ParameterOctadecylsilane (C18)Pentafluorophenyl (PFP)Mechanistic Causality
Retention Time (Rt) 4.2 min6.8 minPFP offers enhanced dipole-dipole interactions with the difluorophenyl ring[2].
Isomeric Resolution (Rs) 1.1 (Co-elution)2.8 (Baseline) PFP provides shape selectivity and π−π interactions, resolving positional isomers[2].
Peak Asymmetry (As) 1.6 (Tailing)1.1 (Symmetrical) PFP minimizes secondary interactions with residual silanols for fluorinated compounds.
Signal-to-Noise (S/N) 150:1420:1 Sharper, symmetrical peaks on PFP lead to higher instantaneous concentration in the ESI source.

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system, fully compliant with the updated ICH Q2(R2) guidelines for analytical procedure validation[3],[4].

Validation_Workflow Start Method Optimization (PFP vs C18 Column) SST System Suitability Test (Rs > 2.0, Tailing < 1.5) Start->SST Spec Specificity (Isomer Separation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Report ICH Q2(R2) Report Acc->Report

Fig 2: ICH Q2(R2) aligned LC-MS validation workflow for fluorinated pharmaceutical intermediates.

Step 1: System Suitability Test (SST) - The Validation Gate

Before any validation sequence begins, the system must prove it is fit-for-purpose.

  • Action: Inject a resolution standard containing 100 ng/mL of the target analyte and 100 ng/mL of the 2,4-difluoro isomer.

  • Self-Validating Criteria: The sequence automatically aborts unless Resolution ( Rs​ ) > 2.0 and Peak Tailing ( As​ ) < 1.5.

Step 2: Chromatographic & MS/MS Conditions
  • Column: PFP Core-Shell, 2.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 80% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow rate: 0.4 mL/min.

  • ESI+ MRM Transitions:

    • Quantifier:m/z 300.1 → 200.1 (Collision Energy: 15 eV)

    • Qualifier:m/z 300.1 → 244.1 (Collision Energy: 10 eV)

Step 3: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank solvent, the target analyte, and known synthetic impurities. Verify that no interfering peaks occur at the retention time of the target analyte (6.8 min)[3].

  • Linearity & Range: Prepare a 7-point calibration curve ranging from 1 ng/mL (LOQ) to 1000 ng/mL. Fit the data using linear regression with a 1/x weighting factor to ensure accuracy at the lower end of the curve. Acceptance: R2≥0.999 [3].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations in hexaplicate (n=6) across three different days. Calculate confidence intervals to ensure they are compatible with acceptance criteria[5]. Acceptance: Relative Standard Deviation (%RSD) 2.0%; Recovery within 98.0% – 102.0%[4].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. 3

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. 4

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." chromatographyonline.com. 2

  • Faya, P., Wolfe, C. N., & Rauk, A. P. "Confidence Intervals for Validation of Analytical Procedures Under ICH Q2(R2)." PubMed (nih.gov).5

  • United States Patent Office. "United States Patent (TRK Inhibitors / Oncology)." googleapis.com. 1

Sources

Validation

Characterization of tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Reference Standards: A Comparative Guide for Larotrectinib Quality Control

Executive Summary tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1919868-79-3) is a critical synthetic intermediate and a heavily monitored process impurity (often designated as Impurity-3) in the manufact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1919868-79-3) is a critical synthetic intermediate and a heavily monitored process impurity (often designated as Impurity-3) in the manufacturing of Larotrectinib. Larotrectinib (marketed as Vitrakvi) is a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor FDA-approved for the treatment of solid tumors harboring NTRK gene fusions .

Because this carbamate intermediate undergoes deprotection and cyclization to form the core pyrrolidine moiety of Larotrectinib, residual unreacted intermediate can persist into the final Active Pharmaceutical Ingredient (API). Accurate quantification of this impurity is a strict regulatory necessity. This guide objectively compares different grades of this reference standard and provides a self-validating analytical protocol for its characterization to ensure robust API quality control.

Mechanistic Role in Larotrectinib Synthesis

The synthesis of Larotrectinib relies heavily on the purity of its building blocks. The tert-butoxycarbonyl (Boc) protected aminoketone undergoes an intramolecular cyclization following Boc-deprotection under acidic conditions (typically HCl in toluene at 65°C). This yields the (R)-2-(2,5-difluorophenyl)pyrrolidine ring, which is subsequently coupled with a pyrazolo[1,5-a]pyrimidine derivative . If the starting carbamate is contaminated with structural isomers or degradation products, these will propagate through the synthesis, drastically reducing the overall yield and safety profile of the final API.

G A tert-Butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate (CAS: 1919868-79-3) B Acidic Deprotection & Cyclization A->B HCl / Toluene 65°C C 2-(2,5-difluorophenyl) pyrrolidine intermediate B->C Reduction D Larotrectinib (Vitrakvi) API C->D Multi-step Coupling

Synthetic pathway illustrating the conversion of the carbamate intermediate to Larotrectinib.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of the reference standard is a balance of analytical rigor and cost-efficiency. Using a crude intermediate for precise API quantification leads to baseline noise and inaccurate response factors, while using a Certified Reference Material (CRM) for early-stage route scouting is economically inefficient.

Standard GradePurity (HPLC-UV)TraceabilityCost/GramRecommended ApplicationCausality / Rationale
Certified Reference Material (CRM) ≥ 99.5%ISO 17034 / NIST traceable Final API Release Testing, Regulatory SubmissionsAbsolute quantitative accuracy is required to meet ICH Q3A(R2) thresholds for reporting impurities.
Working Standard (WS) ≥ 98.0%Qualified against CRM Routine In-Process Control (IPC), Method DevelopmentBalances high purity with cost; sufficient for monitoring reaction completion during the cyclization step.
Crude Intermediate 90% - 95%Internal CoA only$Route Scouting, Early R&D SynthesisContains residual solvents and related substances; unsuitable for quantitative HPLC but adequate for basic synthetic trials.

Experimental Workflows & Methodologies

To accurately quantify tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate in the presence of Larotrectinib, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is engineered as a self-validating system, incorporating Quality-by-Design (QbD) principles .

Causality in Method Design:
  • Column Selection: An X-Terra Phenyl or Sunfire C18 column (250 × 4.6 mm, 5 µm) is selected. The phenyl stationary phase provides critical π-π interactions with the difluorophenyl ring of the analyte, enhancing its retention and resolution from highly polar, early-eluting degradation products .

  • Mobile Phase: A gradient of 0.1% Orthophosphoric acid (OPA) in water and Acetonitrile (ACN) is used. The acidic pH suppresses the ionization of any residual silanols on the column and keeps the API fully protonated, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: UV detection at 262 nm is optimal as it corresponds to the λmax​ of the difluorophenyl chromophore, maximizing the signal-to-noise ratio.

Step-by-Step Protocol:
  • Standard Preparation: Accurately weigh 10.0 mg of the CRM grade standard. Dissolve in 10 mL of diluent (50:50 ACN:Water) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Causality: Sonication ensures complete dissolution; the 50% organic diluent prevents precipitation while matching the initial mobile phase strength to avoid solvent front distortion.

  • Sample Preparation: Dissolve 10.0 mg of Larotrectinib API in 10 mL of the same diluent.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer for sharper peaks.

  • Self-Validating System Suitability Test (SST):

    • Inject a resolution mixture containing both the API and the carbamate standard.

    • Validation Gate: The chromatography data system must automatically calculate the resolution ( Rs​ ). If Rs​<2.0 or the tailing factor ( Tf​ ) > 1.5, the sequence is programmed to abort. This strict gatekeeping prevents the generation of false-negative impurity data due to co-elution.

G S1 1. Sample & Standard Prep (50:50 ACN:H2O Diluent) S2 2. System Suitability Test (SST) Inject Resolution Mix S1->S2 S3 Rs > 2.0 & Tf < 1.5? S2->S3 S4 3. HPLC-UV Analysis (Gradient: 0.1% OPA / ACN) S3->S4 Yes S5 Sequence Aborted (Recalibrate/Wash Column) S3->S5 No S6 4. Data Processing & Impurity Quantification S4->S6

Self-validating analytical workflow for the quantification of the carbamate impurity.

Analytical Performance & Data Presentation

The performance of the CRM grade standard was evaluated against the Working Standard using the optimized HPLC method. The experimental data below demonstrates why CRM is mandatory for regulatory compliance.

Validation ParameterCRM Grade StandardWorking StandardAcceptance Criteria (ICH Q2)
Linearity ( R2 ) 0.9998 (Range: 0.1 - 10 µg/mL)0.9951 (Range: 0.5 - 10 µg/mL) ≥0.999
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 0.10 µg/mL0.45 µg/mLSignal-to-Noise ≥10:1
Peak Tailing Factor ( Tf​ ) 1.121.48 ≤1.5
Inter-day Precision (%RSD) 0.8%2.4% ≤2.0%

Data Interpretation: The CRM grade exhibits superior linearity and a significantly lower LOD/LOQ. The Working Standard fails the ICH Q2 criteria for Inter-day precision and linearity at lower concentrations, primarily due to baseline interference from trace uncharacterized impurities within the standard itself. Therefore, while the Working Standard is acceptable for IPC, only the CRM provides the self-validating precision required for final API release.

Conclusion

The characterization of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical parameter in the lifecycle management of Larotrectinib. By utilizing a Certified Reference Material in conjunction with a QbD-optimized, self-validating HPLC methodology, analytical laboratories can ensure baseline resolution, eliminate false negatives, and maintain the highest standards of scientific integrity in drug development and quality control.

References

  • U.S. Food and Drug Administration (FDA). "FDA approves larotrectinib for solid tumors with NTRK gene fusions." FDA.gov, November 26, 2018.[Link]

  • Raedler, L. A. "Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation." Journal of Oncology Navigation & Survivorship, 2019.[Link]

  • Array BioPharma Inc. "Synthesis of larotrectinib." Patent WO2010048314. New Drug Approvals, 2008.[Link]

  • Journal of Applied Pharmaceutical Research. "A QbD-based stability-indicating RP-HPLC method for larotrectinib: degradation kinetics." JAPTR Online, 2025.[Link]

Comparative

Comparing deprotection rates of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate with HCl vs TFA

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation. When handling multifunctional intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation. When handling multifunctional intermediates like tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate , the choice of acidic deprotection reagent—typically Hydrogen Chloride (HCl) or Trifluoroacetic Acid (TFA)—dictates not only the reaction kinetics but the fundamental stability of the isolated product.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. We will analyze the specific molecular architecture of this substrate, evaluate the kinetic causality behind reagent selection, and provide self-validating experimental protocols.

Mechanistic Causality & The 4-Aminoketone Trap

To understand why HCl and TFA perform differently, we must analyze both the inherent kinetics of N-Boc cleavage and the specific reactivity of our target molecule.

Kinetic Dependence

Published kinetic studies on N-Boc cleavage demonstrate that the reaction rate exhibits a [1]. Reagents like HCl drive the reaction forward rapidly and efficiently. In contrast, deprotection with TFA shows an inverse kinetic dependence on the trifluoroacetate concentration[1]. This mechanistic bottleneck means TFA requires a massive volumetric excess (often used as a 20-50% co-solvent) to achieve reasonable reaction rates, complicating scale-up and waste management[2].

The Substrate-Specific Trap: Spontaneous Cyclization

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate contains a C4 ketone. Upon Boc removal, the molecule becomes a 4-aminoketone (4-amino-1-(2,5-difluorophenyl)butan-1-one).

If this product is exposed to neutral or basic conditions, the primary amine will spontaneously attack the ketone, undergoing rapid dehydration to form an unwanted 1-pyrroline derivative (5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole). Therefore, the product must be maintained as a protonated salt.

  • The HCl Advantage: HCl in anhydrous dioxane directly precipitates a stable, non-hygroscopic hydrochloride salt, locking the amine in its unreactive protonated state.

  • The TFA Risk: TFA yields a hygroscopic trifluoroacetate salt that is notoriously difficult to crystallize[2]. This often tempts chemists to perform a basic aqueous workup to isolate the free base—a fatal error that immediately triggers the destructive cyclization.

Mechanism cluster_HCl HCl Pathway (2nd Order Kinetics) cluster_TFA TFA Pathway (Inverse Kinetics) BocAmine Boc-Protected 4-Aminoketone (Stable) HCl_Salt Amine HCl Salt (Stable, Crystalline) BocAmine->HCl_Salt 4M HCl/Dioxane Fast, Low Eq TFA_Salt Amine TFA Salt (Oily, Hygroscopic) BocAmine->TFA_Salt 50% TFA/DCM Slow, High Eq FreeBase Free Base (via Basic Workup) TFA_Salt->FreeBase NaHCO3 (aq) Pyrroline 1-Pyrroline (Unwanted Cyclization) FreeBase->Pyrroline Spontaneous Dehydration

Mechanistic pathways comparing HCl and TFA deprotection, highlighting the cyclization risk.

Quantitative Performance Comparison

The following table summarizes the performance metrics of both reagents specifically applied to tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate[1][2].

Parameter4M HCl in Dioxane20-50% TFA in Dichloromethane (DCM)
Reaction Kinetics Fast (30–60 minutes)Slower (2–4 hours)
Kinetic Order Second-order dependenceInverse dependence
Equivalents Required 3.0 – 5.0 eq>20.0 eq (used as co-solvent)
Product Form Crystalline Hydrochloride SaltOily Trifluoroacetate Salt
Pyrroline Formation Risk Low (Direct precipitation)High (If basic workup is attempted)
Scalability Excellent (Direct filtration)Poor (Requires extensive evaporation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in physical and analytical checkpoints to confirm reaction success without relying solely on downstream analysis.

Protocol A: Anhydrous HCl in Dioxane (Preferred Method)

This method leverages the second-order kinetics of HCl to rapidly deprotect the amine while utilizing the solvent properties of dioxane to drive the precipitation of the stable salt.

  • Preparation: Dissolve tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (approx. 5 mL/mmol) under a nitrogen atmosphere.

  • Reagent Addition: Dropwise add a commercially available solution of 4M HCl in dioxane (4.0 eq).

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir at 20°C. You will observe immediate effervescence. This is the equimolar release of isobutylene and CO₂ gas.

  • Completion (Self-Validation Checkpoint 2): The reaction is physically complete when gas evolution entirely ceases (typically 45 minutes). Concurrently, the product will crash out of the solution as a dense white precipitate.

  • Isolation: Filter the suspension directly through a sintered glass funnel. Wash the filter cake with cold anhydrous diethyl ether to remove residual dioxane.

  • Drying: Dry the crystalline solid in vacuo to afford 4-amino-1-(2,5-difluorophenyl)butan-1-one hydrochloride.

Protocol B: TFA in Dichloromethane (Alternative Method)

This method is common in early discovery but requires strict adherence to non-aqueous workup procedures to prevent cyclization.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (approx. 10 mL/mmol).

  • Reagent Addition: Add neat TFA to achieve a 20-50% v/v concentration.

  • Reaction Monitoring (Self-Validation Checkpoint): Because the resulting TFA salt is highly soluble in DCM, no precipitation will occur. You must validate completion via HPLC or TLC (staining with ninhydrin) until the starting material is consumed (typically 2-4 hours).

  • Concentration: Remove the DCM and excess TFA under reduced pressure.

  • Azeotropic Removal: To remove residual TFA without using a basic aqueous wash (which would cause pyrroline cyclization), add toluene and concentrate in vacuo. Repeat this azeotropic distillation three times.

  • Isolation: The product is isolated as a crude, often viscous, trifluoroacetate salt oil, which should be used immediately in the next synthetic step.

Workflow Start Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate Split Reagent Selection Start->Split HCl_Path 4M HCl in Dioxane Split->HCl_Path TFA_Path 20-50% TFA in DCM Split->TFA_Path HCl_React Stir at 20°C (30-60 min) Monitor CO2 evolution HCl_Path->HCl_React TFA_React Stir at 20°C (2-4 hours) Monitor by HPLC TFA_Path->TFA_React HCl_Workup Direct Filtration of Precipitated Salt HCl_React->HCl_Workup TFA_Workup Concentrate in vacuo Azeotrope with Toluene TFA_React->TFA_Workup HCl_End Pure HCl Salt (High Yield, Scalable) HCl_Workup->HCl_End TFA_End Crude TFA Salt (Requires further purif.) TFA_Workup->TFA_End

Experimental workflows for Boc deprotection using HCl vs. TFA.

References

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Validating GC-MS Methods for Residual Solvents in Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate: A Comparative Guide

Introduction & Analytical Context In the development of modern active pharmaceutical ingredients (APIs)—particularly targeted therapies such as kinase inhibitors—complex fluorinated intermediates play a critical role. Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In the development of modern active pharmaceutical ingredients (APIs)—particularly targeted therapies such as kinase inhibitors—complex fluorinated intermediates play a critical role. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a highly specific, Boc-protected intermediate utilized in these synthetic pathways.

As with any pharmaceutical intermediate, controlling volatile organic impurities is a strict regulatory requirement. Residual solvent testing must comply with the safety-based limits established by the [1]. While[2] provides a harmonized framework for this analysis, the unique chemical structure of this specific intermediate renders standard compendial methods highly problematic, necessitating an optimized, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) approach.

The Matrix Challenge: Thermal Lability of the Boc Group

As a Senior Application Scientist, I frequently encounter methods that fail because they treat the sample matrix as inert. To design a robust method, we must first understand the causality behind experimental failures.

The primary analytical hurdle with Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is the tert-butoxycarbonyl (Boc) protecting group . The Boc group is notoriously sensitive to thermal stress. When exposed to temperatures approaching or exceeding 100 °C, it undergoes thermolysis, cleaving to yield the free amine, carbon dioxide (CO₂), and isobutylene gas [3].

In a chromatographic system, this degradation is catastrophic. Isobutylene is highly volatile and elutes rapidly on standard G43 (6% cyanopropylphenyl/94% dimethyl polysiloxane) columns. It causes severe baseline disturbances, pressure spikes, and directly co-elutes with critical early-eluting Class 2 solvents such as Methanol and Dichloromethane (DCM). Therefore, the analytical method must be engineered to minimize thermal stress while maximizing spectral resolution.

Methodological Comparison: Selecting the Right Technique

To objectively evaluate the best approach, we compared three distinct sample introduction and detection strategies for this matrix.

A. Direct Liquid Injection GC-MS (DI-GC-MS)
  • Mechanism: The sample is dissolved in a solvent and injected directly into a heated GC inlet (typically 140 °C – 250 °C).

  • Performance: Poor. The high temperature of the injection port causes instantaneous, massive degradation of the Boc group. The resulting surge of isobutylene and CO₂ overloads the column, masks early-eluting analytes, and rapidly fouls the inlet liner with non-volatile amine residues.

  • Verdict: Not viable for Boc-protected intermediates.

B. Standard Headspace GC-FID (USP <467> Procedure A/C)
  • Mechanism: The sample is dissolved in a high-boiling diluent, sealed in a vial, and heated to drive volatile solvents into the headspace. Detection is via Flame Ionization Detector (FID).

  • Performance: Suboptimal. Standard USP methods often recommend equilibration temperatures of 105 °C. At this temperature, partial Boc degradation occurs over a standard 45-minute equilibration. Because FID is a non-specific detector, the generated isobutylene peak cannot be distinguished from co-eluting solvents like Methanol, leading to false positives and failed validations.

  • Verdict: Lacks the specificity required to overcome matrix degradation artifacts.

C. Optimized Headspace GC-MS (HS-GC-MS)
  • Mechanism: Headspace extraction at a carefully lowered equilibration temperature (80 °C) using Dimethyl Sulfoxide (DMSO) as a diluent, coupled with Mass Spectrometry (MS) utilizing Synchronous SIM/Scan mode.

  • Performance: Excellent. Lowering the temperature to 80 °C significantly suppresses thermolysis[3]. More importantly, MS detection provides spectral resolution. By monitoring specific mass-to-charge (m/z) ratios for target solvents and excluding the primary isobutylene fragments (m/z 41 and 56), the method mathematically resolves any trace matrix interference.

  • Verdict: The only self-validating, robust choice for this specific compound.

Workflow Visualization

The following diagram illustrates the causality of thermal degradation and how the optimized HS-GC-MS workflow bypasses these analytical pitfalls.

G A Matrix: Boc-Protected Intermediate (Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate) B High Temp Injection/Headspace (>100°C) A->B Standard USP <467> E Optimized HS-GC-MS Workflow A->E Proposed Method C Thermal Degradation (Release of Isobutylene & CO2) B->C D Interference: Isobutylene Co-elution (Masks early eluters like MeOH, DCM) C->D F Low Temp Equilibration (80°C) Minimizes Thermal Cleavage E->F G MS Detection (SIM Mode) Spectral Resolution of Target Solvents E->G

Fig 1. Thermal degradation pathway of Boc-protected intermediates and the optimized GC-MS workflow.

Experimental Design & Validated Protocol

To ensure a self-validating system, the following protocol leverages [4], adapted specifically for thermally labile matrices.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 100 mg of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate into a 20 mL glass headspace vial.

  • Diluent Addition: Add 5.0 mL of GC-grade Dimethyl Sulfoxide (DMSO). DMSO is chosen because it easily dissolves the highly organic intermediate and possesses a high boiling point (189 °C), preventing diluent interference in the headspace. Seal immediately with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial at 80 °C for 30 minutes with moderate agitation. Crucial Causality: This temperature is the exact inflection point that provides sufficient vapor pressure for Class 2/3 solvents while keeping Boc thermolysis below the limit of chromatographic interference.

  • GC Separation:

    • Column: DB-624 (30 m × 0.32 mm × 1.8 µm) or equivalent G43 phase.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

  • MS Acquisition (Synchronous SIM/Scan):

    • Source Temperature: 230 °C.

    • SIM Parameters: Program specific m/z channels for target analytes (e.g., Methanol: m/z 31; DCM: m/z 49, 84; THF: m/z 42, 72; Toluene: m/z 91).

    • Self-Validation Check: Ensure m/z 41 and 56 (isobutylene fragments) are excluded from the SIM channels of early eluters to guarantee peak purity.

Method Validation Data

The optimized HS-GC-MS method was validated against standard ICH Q3C(R8) limits. The use of SIM mode allowed for exceptional sensitivity and recovery, completely unaffected by the underlying matrix.

SolventICH ClassLimit (ppm)Spiked Level (ppm)Recovery (%)Precision (% RSD)LOQ (ppm)
Methanol 23000150098.52.150
Dichloromethane 2600300102.31.810
Tetrahydrofuran 272036099.12.415
Ethyl Acetate 350002500101.51.520
Toluene 289044597.81.910

Data Interpretation: The recovery values (97.8% - 102.3%) and tight precision (% RSD < 2.5%) demonstrate that the 80 °C equilibration effectively prevents matrix degradation from interfering with analyte partitioning. The Limits of Quantitation (LOQ) are well below the required regulatory thresholds, proving the method's fitness for purpose.

Conclusion

Validating residual solvent methods for complex intermediates like Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate requires looking beyond standard templates. By understanding the thermal lability of the Boc protecting group, we can definitively conclude that standard DI-GC-MS and HS-GC-FID methods are inadequate. The optimized HS-GC-MS method—utilizing an 80 °C equilibration and SIM/Scan detection—provides a rugged, self-validating solution that guarantees scientific integrity and regulatory compliance.

References

  • Title: ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <467> Residual Solvents Source: United States Pharmacopeia (USP-NF) URL: [Link]

Sources

Comparative

Spectroscopic comparison of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate and its free amine

Spectroscopic Comparison Guide: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate vs. Its Free Amine Executive Summary & Mechanistic Context Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate vs. Its Free Amine

Executive Summary & Mechanistic Context

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate is a critical, stable building block utilized extensively in the synthesis of targeted therapeutics, most notably the highly selective TRK inhibitor Larotrectinib (LOXO-101)[1]. A common pitfall in drug development workflows is the assumption that deprotecting this carbamate yields a stable, acyclic primary amine.

In reality, the "free amine"—4-amino-1-(2,5-difluorophenyl)butan-1-one—is a highly reactive transient intermediate. Upon cleavage of the Boc protecting group and subsequent neutralization, the liberated primary amine spontaneously undergoes an intramolecular Schiff base condensation with the C1 ketone[2]. This rapid dehydration reaction yields a cyclic imine: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole [3].

Therefore, any objective spectroscopic comparison between the Boc-protected precursor and its free amine is fundamentally a comparison between an acyclic ketone-carbamate and a cyclic imine . Understanding this causality is essential for accurate structural validation and successful downstream asymmetric reduction to the pyrrolidine core[2].

Structural & Mechanistic Workflow

G Boc Boc-Protected Amine (Acyclic Ketone) Acid Acidic Cleavage (TFA or HCl) Boc->Acid Transient Transient Free Amine (Unstable Acyclic) Acid->Transient Cyclization Spontaneous Cyclization (-H2O) Transient->Cyclization Imine Cyclic Imine (Dihydro-2H-pyrrole) Cyclization->Imine

Mechanistic workflow of Boc deprotection and spontaneous cyclization to the dihydro-2H-pyrrole.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic shifts that serve as a self-validating system for this transformation. Because the acyclic free amine does not persist, the diagnostic handles rely on the disappearance of the ketone and the appearance of the imine.

Table 1: ¹H NMR Comparison (CDCl₃, 400 MHz)

Structural Feature Tert-butyl carbamate (Acyclic) Free Amine (Cyclic Imine) Diagnostic Shift
t-Butyl Group ~1.40 ppm (s, 9H) Absent Complete loss of massive singlet
N-H Proton ~4.65 ppm (br s, 1H) Absent Loss of carbamate N-H
Aliphatic CH₂ (C4) ~3.20 ppm (q, 2H) ~4.05 ppm (tt, 2H) Downfield shift (adjacent to imine N)
Aliphatic CH₂ (C2) ~3.05 ppm (t, 2H) ~2.95 ppm (tt, 2H) Minor upfield shift

| Aromatic Protons | 7.00 - 7.60 ppm (m, 3H) | 7.00 - 7.60 ppm (m, 3H) | Structural retention of difluorophenyl |

Table 2: ¹³C NMR Comparison (CDCl₃, 100 MHz)

Structural Feature Tert-butyl carbamate (Acyclic) Free Amine (Cyclic Imine) Diagnostic Shift
Ketone Carbonyl (C=O) ~195.0 ppm Absent Complete loss of ketone
Imine Carbon (C=N) Absent ~165.0 ppm Appearance of imine carbon
Carbamate (C=O) ~156.0 ppm Absent Cleavage of Boc group

| t-Butyl Quaternary C | ~79.5 ppm | Absent | Loss of protecting group |

Table 3: FT-IR Spectroscopy Comparison (ATR)

Vibrational Mode Tert-butyl carbamate (Acyclic) Free Amine (Cyclic Imine)
N-H Stretch ~3350 cm⁻¹ (broad) Absent
C=O Stretch (Ketone) ~1690 cm⁻¹ (strong) Absent
C=O Stretch (Carbamate) ~1710 cm⁻¹ (strong) Absent

| C=N Stretch (Imine) | Absent | ~1620 cm⁻¹ (medium-strong) |

Table 4: High-Resolution Mass Spectrometry (ESI-HRMS)

Feature Tert-butyl carbamate (Acyclic) Free Amine (Cyclic Imine)
Molecular Formula C₁₅H₁₉F₂NO₃ C₁₀H₉F₂N
Exact Mass [M+H]⁺ m/z 300.14 m/z 182.08

| Diagnostic Fragments | m/z 244.08 (-tBu), 200.09 (-Boc) | m/z 182.08 (Stable parent ion) |

Experimental Protocols & Self-Validating Methodologies

Protocol 1: Deprotection and Isolation of the Cyclic Imine

Causality Focus: The goal of this protocol is not merely to remove the Boc group, but to drive the quantitative conversion of the transient acyclic amine into the stable cyclic imine before downstream asymmetric reduction[3].

  • Solvation & Cleavage: Dissolve Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M). Cool to 0 °C under nitrogen.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Self-Validation: The evolution of CO₂ gas serves as a visual indicator that the carbamate is decomposing into the intermediate acyclic ammonium trifluoroacetate salt.

  • Reaction Monitoring: Stir at room temperature for 2 hours until TLC (Hexanes/EtOAc 7:3) indicates complete consumption of the starting material.

  • Neutralization & Cyclization: Concentrate the mixture under reduced pressure to remove excess TFA. Resuspend in DCM and wash with saturated aqueous NaHCO₃. Causality: Neutralization liberates the free nucleophilic amine, which immediately attacks the highly electrophilic ketone, ejecting water to form the 5-membered pyrroline ring[2].

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole as a crude oil suitable for immediate spectroscopic analysis.

Protocol 2: Spectroscopic Validation Workflow

Causality Focus: Because the primary amine does not exist in a stable acyclic form, searching for an -NH₂ stretch in IR or an acyclic ketone in NMR will lead to false negatives. The analytical system must explicitly validate the cyclization event.

  • FT-IR Validation: Deposit the neat oil onto an ATR crystal. Self-Validation: The protocol is deemed successful only if the strong 1690 cm⁻¹ (ketone) and 1710 cm⁻¹ (carbamate) bands have completely vanished, replaced by a sharp C=N stretch at ~1620 cm⁻¹. If a ketone band persists, cyclization is incomplete.

  • ¹³C NMR Validation: Dissolve the sample in CDCl₃. Self-Validation: Scan the 150–200 ppm region. The absence of a peak at ~195 ppm confirms the destruction of the ketone, while a new resonance at ~165 ppm confirms the formation of the cyclic imine.

References

  • Source: lookchem.
  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)
  • CN110283858B - Method for preparing (S) -2- (2, 5-difluorophenyl)

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate In drug development and synthetic chemistry, managing complex intermediates requires a deep understanding of their...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

In drug development and synthetic chemistry, managing complex intermediates requires a deep understanding of their physicochemical properties. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate presents a unique dual-hazard profile during disposal: it contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly stable fluorinated aromatic ring.

This guide provides researchers and environmental health professionals with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Causality in Disposal Protocols (The "Why")

Do not simply treat this compound as generic organic waste. Its structural features dictate specific, non-negotiable disposal pathways:

  • The Halogenation Factor (Fluorine): The presence of fluorine atoms classifies this compound strictly as halogenated organic waste . Halogenated wastes require specialized high-temperature incineration (typically >1000°C with a residence time of >2 seconds) to break the highly stable carbon-fluorine (C-F) bonds. This extreme thermal treatment prevents the environmental release of toxic products of incomplete destruction (PIDs) such as hydrofluoric acid (HF) or volatile fluorocarbons . Mixing halogenated with non-halogenated waste drastically increases disposal costs and ruins institutional solvent recovery efforts .

  • The Boc-Group Gas Evolution Risk: The Boc protecting group is notoriously sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic waste stream (e.g., alongside Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)), it will undergo spontaneous deprotection. This cleavage releases carbon dioxide (CO₂) and isobutylene gas . In a sealed waste container, this rapid gas evolution will cause severe pressurization, leading to catastrophic container rupture, chemical spills, and potential inhalation exposure .

Step-by-Step Disposal Methodology

Phase 1: Pre-Disposal Assessment & Segregation

  • Verify Waste Stream Compatibility (Self-Validation Step): Before introducing the compound into a bulk waste receptacle, test the pH of the existing waste mixture using pH indicator strips. The pH must be neutral to slightly basic (pH 6–9). This creates a self-validating system: a stable neutral pH guarantees that latent Boc-deprotection cannot occur. If the container later bulges, the validation has failed, indicating acidic contamination, and the container must be vented immediately inside a fume hood.

  • Select the Proper Receptacle: Choose a high-density polyethylene (HDPE) container specifically designated for Halogenated Organic Waste. Never use metal safety cans, as halogenated solvents can dissociate over time to produce trace acids that corrode metal integrity .

Phase 2: Active Waste Transfer 3. PPE Requirements: Don standard laboratory PPE: nitrile gloves (double-gloving is recommended due to the poor compatibility of nitrile with many halogenated carrier solvents like DCM), ANSI-approved chemical splash goggles, and a fully buttoned lab coat . 4. Fume Hood Operation: Perform all waste transfers inside a face-velocity certified chemical fume hood to prevent inhalation of any residual solvent vapors or evolved gases. 5. Transfer & Venting: Slowly pour the waste into the halogenated container. If there is any uncertainty about trace acids in the mixture, use a vented cap for the first 24 hours to allow potential CO₂/isobutylene to escape before sealing tightly.

Phase 3: Satellite Accumulation Area (SAA) Management 6. Labeling: Immediately affix a Hazardous Waste Tag. Check the "Halogenated" box and explicitly list "Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate" along with any carrier solvents. 7. Secondary Containment: Place the sealed container in a secondary containment bin (e.g., polypropylene tub) stored upright. Ensure it is strictly segregated from incompatible chemicals such as acids, bases, and oxidizing agents .

Phase 4: EH&S Coordination 8. Pickup Request: Once the container is ¾ full, submit a waste collection request to your facility's Environmental Health and Safety (EH&S) department. Never overfill waste containers, as temperature fluctuations can cause liquid expansion and subsequent leakage .

Emergency Spill Protocol

If a spill occurs outside the fume hood:

  • Evacuate & Assess: Secure the area. If the spill is large (>100 mL of concentrated solution), evacuate the immediate vicinity and call EH&S .

  • Containment: For small, manageable spills, wear double nitrile gloves and a face shield. Use inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads) to soak up the liquid.

  • Decontamination: Wipe the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual trace acids and prevent localized Boc-deprotection, followed by a water wipe.

  • Disposal of Spill Materials: Place all used absorbent pads into a sealed, heavy-duty plastic bag. Label it explicitly as "Hazardous Halogenated Waste - Spill Debris" and request immediate EH&S pickup .

Quantitative Data & Operational Metrics

ParameterValue / ClassificationOperational Implication
Chemical Formula C₁₅H₁₉F₂NO₃Contains Fluorine; mandates classification as Halogenated Waste.
Molecular Weight 299.31 g/mol Utilized for mass balance calculations in waste logs.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams to enable proper incineration .
Acid Lability (Boc) Highly reactive at pH < 5Severe risk of pressurization; strictly segregate from acidic waste .
Incineration Temp. > 1000°CRequired to break C-F bonds and prevent toxic byproduct formation .
Storage Compatibility Incompatible with strong acids/oxidizersStore in HDPE containers within secondary containment in the SAA.

Workflow Visualization

DisposalWorkflow Start Waste Generation: Tert-butyl (4-(2,5-difluorophenyl) -4-oxobutyl)carbamate CheckAcid Are Acidic Impurities Present in Waste Stream? (e.g., TFA, HCl) Start->CheckAcid GasRisk CRITICAL RISK: Boc Deprotection CO2 & Isobutylene Gas Evolution CheckAcid->GasRisk Yes (pH < 5) Halogenated Collect in Dedicated Halogenated Waste Container (HDPE, Sealed) CheckAcid->Halogenated No (Neutral/Basic) Neutralize Neutralize to pH 6-9 Use Vented Cap Temporarily GasRisk->Neutralize Neutralize->Halogenated EHS Satellite Accumulation Area (SAA) EH&S Collection Halogenated->EHS Incineration High-Temp Incineration (>1000°C) with HF Gas Scrubbing EHS->Incineration

Fig 1. Decision matrix and disposal workflow for Boc-protected fluorinated intermediates.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA. Available at: [Link]

  • Washington State University Environmental Health & Safety. "Halogenated Solvents." WSU EHS. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple EHRS. Available at: [Link]

Handling

Personal protective equipment for handling Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1919868-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets. Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (CAS: 1919868-79-3) is a highly specialized, fluorinated Boc-protected amine[1]. It serves as a critical building block in the synthesis of Larotrectinib (LOXO-101), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor used in targeted oncology[2].

Because this compound bridges the gap between raw chemical synthesis and active pharmaceutical ingredient (API) generation, its handling protocols must be uncompromising. Below is the definitive, field-proven guide to the operational safety, personal protective equipment (PPE), and disposal protocols for this compound.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound:

  • Lipophilicity & Dermal Penetration: The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the molecule's lipophilicity[1]. While the dry powder poses a standard contact risk, dissolving this compound in organic solvents (e.g., Dichloromethane, DMF) creates a high-risk vector. The solvent acts as a carrier, rapidly transporting the lipophilic solute through standard glove materials and the epidermal layer, leading to systemic exposure.

  • Fluorinated Ketone Reactivity: The 2,5-difluorophenyl ketone moiety is electrophilic. Airborne particulates of this compound can interact with the mucosal membranes of the respiratory tract and eyes, acting as a localized irritant (GHS07: H315, H319, H335)[3].

  • Electrostatic Aerosolization: Highly fluorinated powders are prone to triboelectric charging (static buildup) during transfer. Opening a statically charged plastic container can cause the powder to aerosolize instantly, bypassing standard benchtop precautions.

  • Acute Toxicity: The compound is classified under GHS07, carrying the H302 (Harmful if swallowed) hazard statement[4].

Quantitative Operational Data

Summarizing the physical and operational parameters into a strict control matrix ensures that all laboratory personnel share a unified standard of practice.

ParameterValue / SpecificationOperational Implication
CAS Number 1919868-79-3Unique identifier for inventory and regulatory tracking[3].
Molecular Weight 299.31 g/mol Requires precise micro-balance weighing in a draft-free enclosure[1].
GHS Classification GHS07 (H302, H315, H319)Mandates systemic and contact PPE[4].
Fume Hood Face Velocity 0.4 – 0.6 m/sCritical threshold to prevent aerosolized powder escape during transfer.
Incineration Temp > 850°CRequired to prevent the generation of toxic Hydrogen Fluoride (HF) gas during disposal.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. The PPE must adapt to the physical state of the chemical (solid vs. solution).

  • Hand Protection (Dry Powder): Use standard nitrile gloves (minimum 0.11 mm thickness).

  • Hand Protection (In Solution): Mandatory Double-Gloving. Wear a standard nitrile inner glove and a Neoprene or Butyl rubber outer glove. Causality: Solvents like DCM will degrade standard nitrile in under 3 minutes, carrying the lipophilic Boc-protected compound directly into the skin.

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). If scaling up the synthesis (>100g), a full face shield is required to protect against exothermic solvent splashing.

  • Respiratory Protection: While handling must occur inside a certified chemical fume hood, an N95 or P100 particulate respirator is required if weighing must be done on an open benchtop (highly discouraged due to electrostatic aerosolization risks).

  • Body Protection: A flame-retardant, anti-static lab coat. The anti-static property is critical to prevent the fluorinated powder from clinging to the fabric.

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Transfer
  • Verify Engineering Controls: Confirm the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Wipe the exterior of the chemical container and the balance pan with an anti-static zero-charge wipe.

  • Tool Selection: Use a grounded, stainless-steel spatula. Never use plastic spatulas, which generate static electricity and cause the fluorinated powder to repel and aerosolize.

  • Transfer: Weigh the compound directly into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial) rather than a weigh boat. This eliminates the secondary transfer step where spills most frequently occur.

Protocol B: Solubilization and Reaction Prep
  • Sealed Addition: Once the powder is in the reaction vessel, seal it with a septum.

  • Inert Atmosphere: Purge the vessel with dry Nitrogen or Argon.

  • Solvent Introduction: Introduce the solvent (e.g., THF or DCM) via a syringe through the septum. This closed-system approach completely isolates the operator from the high-risk solvated compound.

Spill Response and Disposal Plan

A spill of a fluorinated pharmaceutical intermediate requires a targeted chemical response, not just physical cleanup.

Spill Containment Workflow
  • Isolate & Evacuate: Immediately step back and lower the fume hood sash. Allow the HVAC system 2 minutes to clear any aerosolized particulates.

  • Dry Spill Mitigation: Do not dry-sweep. Dry sweeping forces the powder into the air. Lightly mist the spill with a non-reactive, low-volatility solvent (e.g., Isopropanol) to wet the powder and break the static charge.

  • Absorption: Cover the wetted area with an inert absorbent (vermiculite or diatomaceous earth).

  • Collection: Use a spark-proof scoop to transfer the slurry into a dedicated, clearly labeled hazardous waste container.

Disposal Directives
  • Do Not Flush: Under no circumstances should this compound enter the aqueous waste stream.

  • Halogenated Waste Stream: Because of the two fluorine atoms on the phenyl ring, this material must be segregated into the Halogenated Organic Waste stream.

  • Incineration: The waste management provider must be notified of the fluorine content. The material requires high-temperature incineration (>850°C) equipped with alkaline scrubbers to neutralize the resulting Hydrogen Fluoride (HF) gas.

Operational Workflow Visualization

The following diagram illustrates the self-validating safety loop required for handling this compound.

G Start Pre-Operation: Verify Fume Hood (0.4-0.6 m/s) PPE Don PPE Matrix: Anti-Static Coat, Goggles Start->PPE Transfer Dry Handling: Use Anti-Static Spatula PPE->Transfer Solubilization Solubilization: Double Glove (Nitrile + Neoprene) Transfer->Solubilization Spill Spill Detected? Solubilization->Spill Contain Wet with Isopropanol Absorb with Vermiculite Spill->Contain Yes Waste Disposal: Halogenated Waste (High-Temp Incineration) Spill->Waste No Contain->Waste

Caption: Risk Mitigation and Handling Workflow for Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate.

Sources

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